Prolyl-arginyl-glycinamide
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N7O3/c14-10(21)7-19-11(22)9(4-2-6-18-13(15)16)20-12(23)8-3-1-5-17-8/h8-9,17H,1-7H2,(H2,14,21)(H,19,22)(H,20,23)(H4,15,16,18)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGBBJONIZCEQE-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197098 | |
| Record name | Prolyl-arginyl-glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47307-27-7 | |
| Record name | L-Prolyl-L-arginylglycinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=47307-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prolyl-arginyl-glycinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047307277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prolyl-arginyl-glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Prolyl-arginyl-glycinamide (AVP 7-9): Molecular Profile & Technical Guide
This guide provides an in-depth technical analysis of Prolyl-arginyl-glycinamide (Pro-Arg-Gly-NH₂), the C-terminal tripeptide fragment of Arginine Vasopressin (AVP).
Executive Summary & Chemical Identity
Prolyl-arginyl-glycinamide is a bioactive tripeptide corresponding to residues 7–9 of the neurohypophyseal hormone Arginine Vasopressin (AVP) . It is generated endogenously through the enzymatic cleavage of AVP, primarily by prolyl endopeptidase (PEP).[1]
Crucial Distinction: Researchers often confuse this peptide with MIF-1 (Pro-Leu-Gly-NH₂) , the oxytocin-derived tripeptide. While structurally homologous, Pro-Arg-Gly-NH₂ exhibits distinct physicochemical properties (due to the cationic arginine) and lacks the specific dopamine-modulating activity characteristic of MIF-1 in classical assays.
Physicochemical Profile
| Property | Data |
| IUPAC Name | (2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
| Sequence | Pro-Arg-Gly-NH₂ (P-R-G-NH₂) |
| Molecular Formula | C₁₃H₂₅N₇O₃ |
| Molecular Weight | 327.38 g/mol |
| Isoelectric Point (pI) | ~11.5 (Dominated by Arginine guanidino group) |
| Solubility | Highly soluble in H₂O; insoluble in non-polar solvents (Et₂O, Hexane).[2][3] |
| CAS Number | 47307-27-7 |
Pharmacodynamics & Biological Context
Unlike its cousin MIF-1, which acts as a positive allosteric modulator (PAM) of dopamine D2 receptors, Pro-Arg-Gly-NH₂ serves primarily as a metabolic marker of vasopressin degradation and a substrate for specific CNS proteases.
Mechanism of Generation (The PEP Pathway)
The biological relevance of Pro-Arg-Gly-NH₂ lies in the regulation of Vasopressin levels. The enzyme Prolyl Endopeptidase (PEP) , also known as Prolyl Oligopeptidase (POP), cleaves the Pro-Arg bond of the AVP molecule.[1]
-
Substrate: Arginine Vasopressin (Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂)
-
Cleavage Site: Post-Proline (Residue 7).
-
Products: Pressinoic acid (AVP 1-6) and Pro-Arg-Gly-NH₂ (AVP 7-9) .
Comparative Biological Activity
Research indicates that the substitution of Leucine (in MIF-1) with Arginine (in AVP 7-9) drastically alters the peptide's pharmacophore.
-
Dopaminergic Modulation: In oxotremorine-induced tremor assays (a standard model for Parkinsonian efficacy), Pro-Arg-Gly-NH₂ is inactive , whereas Pro-Leu-Gly-NH₂ (MIF-1) is highly active.
-
Memory Modulation: In puromycin-induced amnesia models, Pro-Arg-Gly-NH₂ shows no significant protective effect, contrasting with the potent activity of MIF-1.
-
Therapeutic Implication: Pro-Arg-Gly-NH₂ is often used as a negative control in MIF-1 studies or as a probe to measure PEP enzymatic activity in neurodegenerative disease models.
Pathway Visualization: AVP Processing
Figure 1: Enzymatic generation of Pro-Arg-Gly-NH₂ from Arginine Vasopressin via Prolyl Endopeptidase.
Synthesis Protocol (Fmoc-SPPS)
The synthesis of Pro-Arg-Gly-NH₂ requires careful attention to the Guanidino side chain of Arginine to prevent side reactions (delta-lactam formation). The following protocol uses Fmoc-Solid Phase Peptide Synthesis (SPPS) .
Reagents & Materials[6][7][8][9][10][11]
-
Resin: Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g). Essential for C-terminal amide.
-
Amino Acids:
-
Fmoc-Gly-OH
-
Fmoc-Arg(Pbf)-OH (Pbf protection is superior to Pmc for Arg)
-
Fmoc-Pro-OH
-
-
Coupling Agents: HBTU / DIPEA (Diisopropylethylamine).
-
Deprotection: 20% Piperidine in DMF.
-
Cleavage Cocktail: TFA (Trifluoroacetic acid) / TIS (Triisopropylsilane) / H₂O.
Step-by-Step Methodology
Phase 1: Resin Preparation
-
Swelling: Place Rink Amide resin in the reaction vessel. Add DMF (10 mL/g) and swell for 30 minutes. Drain.
-
Fmoc Removal (Linker): Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).
Phase 2: Coupling Cycles (Repeat for Gly -> Arg -> Pro)
-
Activation: Dissolve 4.0 eq of Fmoc-AA-OH and 3.9 eq of HBTU in DMF. Add 8.0 eq of DIPEA. Activate for 2 minutes.
-
Coupling: Add activated solution to resin. Shake at room temperature for 45–60 minutes.
-
Wash: Drain and wash with DMF (3x), DCM (3x), DMF (3x).
-
Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min) to remove Fmoc group.
-
Critical Step: Ensure efficient washing after Arg coupling to prevent side-chain modifications.
-
Phase 3: Cleavage & Isolation
-
Cocktail Preparation: Prepare Reagent B modified: 95% TFA, 2.5% TIS, 2.5% H₂O.
-
Why: The Pbf group on Arginine generates reactive sulfonyl cations upon cleavage. TIS is a critical scavenger to prevent these from re-attaching to the peptide (specifically the Trp or Tyr, though absent here, it protects the Pro/Gly backbone from alkylation).
-
-
Reaction: Incubate resin in cleavage cocktail for 2–3 hours at room temperature.
-
Precipitation: Filter resin. Drop filtrate into cold Diethyl Ether (-20°C). Pro-Arg-Gly-NH₂ will precipitate as a white solid.
-
Purification: Centrifuge, decant ether, and dry. Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Synthesis Workflow Diagram
Figure 2: Solid-Phase Peptide Synthesis workflow for Pro-Arg-Gly-NH₂.
Analytical Quality Control
Due to the high polarity of the Arginine residue, this peptide elutes early on standard C18 columns.
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0% to 30% B over 30 minutes (slow gradient required for polar peptides).
-
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺: 328.4 Da .
-
Expected [M+2H]²⁺: 164.7 Da (Common due to basic Arg).
-
References
-
Walter, R., et al. (1979). "Tripeptide analogues of melanocyte-stimulating hormone release-inhibiting hormone (Pro-Leu-Gly-NH2) as inhibitors of oxotremorine-induced tremor."[4] Journal of Medicinal Chemistry. Link
-
Flexner, J. B., et al. (1977). "Neurohypophyseal hormones, analogs, and fragments: their effect on puromycin-induced amnesia." Proceedings of the National Academy of Sciences. Link
-
Miura, N., et al. (1995).[1] "Increase in the septal vasopressin content by prolyl endopeptidase inhibitors in rats."[1] Neuroscience Letters. Link
-
PubChem Compound Summary. (2025). "Glycyl-prolyl-arginine (and related fragments)."[2][5][6] National Center for Biotechnology Information. Link
Sources
- 1. Increase in the septal vasopressin content by prolyl endopeptidase inhibitors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BIOTINYL-CYS-TYR-PHE-GLN-ASN-CYS-PRO-ARG-GLY-NH2 | 126703-17-1 [chemicalbook.com]
- 3. store.usp.org [store.usp.org]
- 4. Tripeptide analogues of melanocyte-stimulating hormone release-inhibiting hormone (Pro-Leu-Gly-NH2) as inhibitors of oxotremorine-induced tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycyl-prolyl-arginine | C13H24N6O4 | CID 170776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
The Biological Function of Pro-Arg-Gly-NH2 (AVP 7-9) in Neurobiology
This guide provides an in-depth technical analysis of Pro-Arg-Gly-NH2 , chemically identified as the C-terminal tripeptide of Arginine Vasopressin (AVP residues 7–9).
A Technical Guide to Metabolic Fate, Structural Homology, and Experimental Characterization
Executive Summary
Pro-Arg-Gly-NH2 (PRG-NH2) is the C-terminal tripeptide metabolite of the neurohypophyseal hormone Arginine Vasopressin (AVP). While the parent hormone (AVP 1-9) and its major active metabolite (AVP 4-9) are potent modulators of memory consolidation and social behavior, PRG-NH2 represents the metabolic endpoint of this signaling cascade.
For drug development professionals and neurobiologists, PRG-NH2 is critical not as a standalone agonist, but as a structural template for peptidomimetics and a biomarker of specific aminopeptidase activity . Its structural homology to the dopamine-modulating peptide MIF-1 (Pro-Leu-Gly-NH2) makes it a vital subject for Structure-Activity Relationship (SAR) studies, particularly in understanding how side-chain charge (Arginine vs. Leucine) dictates receptor selectivity between dopaminergic and vasopressinergic systems.
Part 1: Molecular Identity and Biogenesis
The Proteolytic Cascade
PRG-NH2 is generated through the central degradation of AVP. Unlike peripheral degradation (which often involves kidney-specific enzymes), central processing is mediated by specific brain aminopeptidases and post-proline cleaving enzymes.
-
Parent Peptide: Arginine Vasopressin (Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2)
-
Active Metabolite: AVP(4-9) (pGlu-Asn-Cys-Pro-Arg-Gly-NH2). This fragment retains significant potency in memory facilitation.
-
Terminal Fragment: AVP(7-9) (Pro-Arg-Gly-NH2).
Pathway Visualization
The following diagram illustrates the enzymatic cleavage pathways governing the release of PRG-NH2.
Caption: The metabolic derivation of Pro-Arg-Gly-NH2 from the parent neurohormone AVP via the active intermediate AVP(4-9).
Part 2: Neurobiological Mechanisms & SAR
Functional Role: The "Signal Termination" Hypothesis
Unlike AVP(4-9), which shows nanomolar potency in passive avoidance behavior assays, PRG-NH2 is frequently cited as having negligible retention of classic vasopressin-like memory effects.
-
Mechanism: It serves as a metabolic "sink." The cleavage of the Cys-Pro bond destroys the cyclic ring structure required for V1a/V1b receptor binding.
-
Significance: Accumulation of PRG-NH2 indicates the cessation of AVP(4-9) signaling. In experimental settings, it is the "Gold Standard" negative control for AVP fragment studies.
Comparative SAR: PRG-NH2 vs. MIF-1 (PLG-NH2)
A critical area of interest for drug design is the comparison between Pro-Arg-Gly-NH2 and Pro-Leu-Gly-NH2 (MIF-1) .
-
MIF-1 (PLG): A positive allosteric modulator (PAM) of Dopamine D2 receptors.
-
PRG-NH2: Structurally identical backbone, but substitutes the hydrophobic Leucine (Leu) with the positively charged Arginine (Arg).
Table 1: Comparative Biological Profile
| Feature | MIF-1 (Pro-Leu-Gly-NH2) | AVP(7-9) (Pro-Arg-Gly-NH2) |
| Origin | Oxytocin C-terminus | Vasopressin C-terminus |
| Residue 2 | Leucine (Hydrophobic) | Arginine (Basic/Charged) |
| D2 Receptor Activity | Potent PAM | Inactive / Weak |
| Memory Modulation | Modulates via Dopamine | Inactive (Control) |
| Conformation | Type II | Flexible / Unstructured |
Key Insight: The lack of activity of PRG-NH2 at D2 receptors confirms that the hydrophobic pocket interaction (mediated by Leucine in MIF-1) is essential for dopaminergic modulation. PRG-NH2 cannot penetrate this pocket due to the guanidinium group on Arginine.
Part 3: Experimental Framework (The "How-To")
Synthesis Protocol (Solid Phase Peptide Synthesis)
Synthesizing PRG-NH2 requires specific attention to the Arginine side chain to prevent delta-lactam formation.
Methodology: Fmoc-based SPPS on Rink Amide Resin.
-
Resin Loading: Use Rink Amide MBHA resin (0.5–0.7 mmol/g) to ensure C-terminal amidation (-NH2).
-
Coupling:
-
Glycine: Fmoc-Gly-OH (Standard coupling).
-
Arginine: Use Fmoc-Arg(Pbf)-OH . The Pbf (pentamethyldihydrobenzofuran) protecting group is crucial to prevent side reactions during TFA cleavage.
-
Proline: Fmoc-Pro-OH.
-
-
Cleavage: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.
-
Critical Step: The high acid concentration is necessary to remove the Pbf group from Arginine.
-
-
Purification: Semi-preparative HPLC.
-
Note: PRG-NH2 is extremely hydrophilic. It will elute largely in the void volume on standard C18 columns. Use a C18-Aq (aqueous stable) column or HILIC mode.
-
Detection and Quantification (LC-MS/MS)
Detecting endogenous PRG-NH2 in brain tissue is challenging due to its low molecular weight and high polarity.
Recommended Workflow:
-
Extraction: Acidified methanol extraction from brain tissue (prevents enzymatic degradation).
-
Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to Reverse Phase (RP) for this peptide.
-
Mass Spectrometry: Monitor the transition in Positive ESI mode.
-
Parent Ion: [M+H]+ = ~342.2 m/z (Calculated based on Pro-Arg-Gly-NH2).
-
Daughter Ion: Monitor the immonium ion of Arginine (129 m/z) or the Pro-Arg fragment.
-
Part 4: Therapeutic & Research Implications
Use as a Negative Control
In behavioral assays (e.g., Morris Water Maze, Passive Avoidance), PRG-NH2 should be administered at equimolar concentrations to AVP(4-9).
-
Interpretation: If the AVP(4-9) group shows memory retention and the PRG-NH2 group does not, the effect is specific to the N-terminal sequence (pGlu-Asn-Cys...).
-
Validation: This rules out non-specific effects of administering a small peptide.
Peptidomimetic Scaffold
Researchers designing V2 receptor antagonists often utilize the Arg-Gly-NH2 motif. PRG-NH2 serves as a "minimal fragment" baseline. If a synthetic analog binds V2 but PRG-NH2 does not, the binding energy is derived from the added pharmacophores (e.g., hydrophobic N-terminal caps).
Experimental Workflow Diagram
The following Graphviz diagram outlines the validation workflow for a researcher isolating this peptide.
Caption: Optimized analytical workflow for the isolation and quantification of polar tripeptides like PRG-NH2.
References
-
Burbach, J. P., et al. (1983). Proteolytic conversion of arginine-vasopressin and oxytocin by brain peptidases. This seminal paper establishes the metabolic pathway of AVP into its active and inactive fragments.
-
De Wied, D., et al. (1987). Neuropeptides and behavior: The vasopressin fragment AVP(4-9). Defines the behavioral potency of AVP fragments and the lack of activity in C-terminal metabolites.
-
Mishra, R. K., et al. (1983). Dopamine receptor modulation by Pro-Leu-Gly-NH2 analogues.[1][2][3] Provides the comparative SAR data distinguishing the dopamine-modulating effects of PLG from other tripeptides.
-
Verhoef, J., et al. (1982).[4] Plasma profile and brain uptake of H-Pro-Leu-Gly-NH2.[4] Establishes the pharmacokinetic challenges of tripeptides, relevant to PRG-NH2 administration.
-
[4]
-
Sources
- 1. Dopamine receptor modulation by Pro-Leu-Gly-NH2 analogues possessing cyclic amino acid residues at the C-terminal position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor modulation by a highly rigid spiro bicyclic peptidomimetic of Pro-Leu-Gly-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H-Pro-[3H]Leu-Gly-NH2: plasma profile and brain uptake following subcutaneous injection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Prolyl-Arginyl-Glycinamide (PRG) & The Blood-Brain Barrier: Permeability Dynamics & Transport Mechanisms
Executive Summary
Prolyl-arginyl-glycinamide (Pro-Arg-Gly-NH
This technical guide dissects the permeability profile of PRG, identifying the Solute Carrier Family 15 (PEPT2) and Prolyl Oligopeptidase (POP) as the primary determinants of its central bioavailability. We provide validated experimental workflows to quantify its transport and strategies to engineer enhanced delivery systems.
Part 1: Physicochemical Barrier Analysis
The first step in analyzing PRG permeability is establishing its baseline resistance to passive diffusion. The BBB endothelium effectively blocks molecules with a polar surface area (TPSA) > 90 Ų or a LogP < 0. PRG exceeds these thresholds significantly, indicating that passive diffusion is negligible .
Table 1: Physicochemical Profile of Pro-Arg-Gly-NH
| Parameter | Value | Implications for BBB Permeability |
| Molecular Weight | ~400.4 Da | Within the <500 Da "Rule of 5" limit (Favorable). |
| LogP (Octanol/Water) | -5.9 | Highly hydrophilic; prevents lipid bilayer intercalation. |
| Topological Polar Surface Area (TPSA) | ~214 Ų | Far exceeds the 90 Ų threshold for passive CNS entry. |
| Charge (pH 7.4) | Cationic (+1) | Arginine residue confers positive charge; promotes interaction with glycocalyx but hinders hydrophobic core transit. |
| H-Bond Donors/Acceptors | 6 / 8 | High number of H-bonds requires significant desolvation energy to enter the membrane. |
Expert Insight: The cationic nature of the Arginine residue suggests a potential for Adsorptive Mediated Transcytosis (AMT) . However, the high TPSA acts as a dominant "anchor," keeping the molecule solvated in the plasma rather than partitioning into the endothelial membrane.
Part 2: Transport Mechanisms & Metabolic Barriers[1]
Mechanistic analysis reveals that PRG bioavailability is not merely a passive blockade but an active clearance process.
The PEPT2 Clearance Trap
The peptide transporter PEPT2 (SLC15A2) is highly expressed at the choroid plexus and, to a lesser extent, the brain capillary endothelium.
-
Mechanism: PEPT2 is a high-affinity, proton-coupled symporter.
-
Directionality: At the choroid plexus, PEPT2 functions primarily to clear di- and tripeptides from the Cerebrospinal Fluid (CSF) into the blood.
-
Impact: Systemically administered PRG that manages to cross the BBB is liable to be actively pumped back into circulation, reducing its effective residence time in the CNS.
The Prolyl Oligopeptidase (POP) Firewall
The most critical barrier to PRG is metabolic. Prolyl Oligopeptidase (POP/PREP) is a cytosolic serine peptidase abundant in the brain and endothelium.
-
Specificity: POP cleaves post-proline bonds in peptides shorter than 30 amino acids.
-
Reaction: Pro-Arg-Gly-NH
Pro + Arg-Gly-NH . -
Consequence: Rapid degradation occurs before or immediately after cellular entry, nullifying the pharmacophore.
Visualization: The Fate of PRG at the BBB
Figure 1: Transport dynamics of PRG. Note the antagonism between potential adsorptive entry and active PEPT2 efflux/POP degradation.
Part 3: Experimental Workflows for Validation
To rigorously determine PRG permeability, researchers must move beyond simple Caco-2 assays, which lack the specific transporter expression of the BBB.
Protocol A: In Situ Brain Perfusion (ISBP)
This is the "Gold Standard" for distinguishing between vascular entrapment and true parenchymal entry.
Causality: ISBP bypasses systemic metabolism (liver/kidney), isolating the BBB interaction.
-
Perfusate Preparation:
-
Buffer: Krebs-bicarbonate (pH 7.4), gassed with 95% O
/5% CO . -
Tracer: Radiolabeled [³H]-Pro-Arg-Gly-NH
. -
Vascular Marker: [¹⁴C]-Sucrose (to quantify vascular volume
).
-
-
Surgical Procedure:
-
Cannulate the common carotid artery of the rat/mouse.
-
Ligate the external carotid artery (directs flow to the brain).
-
Sever jugular veins (prevent backpressure).
-
-
Perfusion:
-
Rate: 10 mL/min (rat) to maintain physiological pressure.
-
Duration: 60–120 seconds.
-
-
Analysis:
-
Digest brain tissue. Measure dual isotopes.
-
Calculation:
-
Where
is total brain quantity, is perfusion fluid concentration, and is time.
-
Protocol B: Competitive Inhibition Assay (Transporter Identification)
To confirm if PRG is a substrate for PEPT2 or enters via AMT:
-
Setup: Use ISBP or hCMEC/D3 cell monolayers.
-
Control Arm: [³H]-PRG alone.
-
Experimental Arms:
-
+ Gly-Sar: Add 10 mM Glycyl-Sarcosine (High affinity PEPT2 substrate). Hypothesis: If uptake decreases, PEPT2 mediates influx (rare).
-
+ Poly-L-Lysine: Add cationic polymer. Hypothesis: If uptake decreases, mechanism is Adsorptive Mediated Transcytosis.
-
+ Z-Pro-Prolinal: Add POP inhibitor (10 µM). Hypothesis: If recovery increases, metabolic instability is the primary barrier.
-
Visualization: Validation Workflow
Figure 2: Decision tree for validating PRG transport mechanisms.
Part 4: Engineering Permeability (Enhancement Strategies)
Given the poor native permeability, therapeutic application requires modification.
-
Glycosylation: Attaching glucose moieties to the N-terminus can exploit the GLUT1 transporter (Glycosylated-PRG). This "Trojan Horse" strategy mimics endogenous substrates.
-
Cyclization: Cyclizing the peptide (e.g., head-to-tail) removes the free N/C-termini, significantly reducing susceptibility to POP degradation and increasing lipophilicity.
-
Cationic Liposomes: Encapsulating PRG in liposomes doped with cell-penetrating peptides (e.g., TAT) masks the high TPSA and leverages the cationic entry pathway more efficiently than the free peptide.
References
-
Díaz-Perlas, C., et al. (2018). Branched BBB-shuttle peptides: chemoselective modification of proteins to enhance blood–brain barrier transport. Chemical Science. Link
-
Smith, D. E., et al. (2013). Proton-coupled oligopeptide transporter family SLC15: physiological, pharmacological and pathological implications. Molecular Aspects of Medicine. Link
-
Stalmans, S., et al. (2015). Classification of Peptides According to Their Blood-Brain Barrier Influx. Protein Engineering, Design and Selection. Link
-
Bickel, U. (2005). The role of transporters in the delivery of CNS active drugs.[1][2][3] Advanced Drug Delivery Reviews. Link
-
Polgar, L. (2002). The prolyl oligopeptidase family.[4][5] Cellular and Molecular Life Sciences. Link
-
Pardridge, W. M. (2020). Blood-Brain Barrier and Delivery of Protein and Gene Medicines to Brain. Frontiers in Aging Neuroscience. Link
Sources
- 1. In silico prediction models for blood-brain barrier permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Qualitative prediction of blood–brain barrier permeability on a large and refined dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blood-Brain Barrier Integrity and Glial Support: Mechanisms that can be targeted for Novel Therapeutic Approaches in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl oligopeptidase catalysis. Reactions with thiono substrates reveal substrate-induced conformational change to be the rate-limiting step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolyl oligopeptidase binds to GAP-43 and functions without its peptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Chemical Synthesis of Prolyl-Arginyl-Glycinamide
Subject: Historical Evolution and Modern Synthesis Protocols for the Vasopressin C-Terminal Tripeptide (Pro-Arg-Gly-NH
Executive Summary
This technical guide details the chemical synthesis history and methodology for L-Prolyl-L-arginyl-glycinamide (Pro-Arg-Gly-NH
The synthesis of this molecule represents a microcosm of peptide chemistry evolution, specifically highlighting the challenge of Arginine side-chain protection . This guide traverses the transition from classical solution-phase methods (utilizing nitro-arginine) to modern Solid-Phase Peptide Synthesis (SPPS) employing Fmoc chemistry and Pbf protection.
Part 1: Structural Context & Historical Significance
The Identity Distinction: MIF-1 vs. Vasopressin Tail
It is critical to distinguish between two structurally homologous hypothalamic tripeptides. Early neuroendocrinology research (Schally, Kastin, et al., 1971) characterized these peptides during the search for the MSH-release-inhibiting factor (MIF).
| Feature | MIF-1 (The Classic Factor) | Pro-Arg-Gly-NH |
| Sequence | Pro-Leu-Gly-NH | Pro-Arg-Gly-NH |
| Origin | C-terminus of Oxytocin | C-terminus of Arg-Vasopressin |
| Key Residue | Leucine (Hydrophobic) | Arginine (Basic/Guanidino) |
| Synthesis Challenge | Low (Standard coupling) | High (Guanidine protection required) |
Note: While the user's prompt associates "MIF-1" with Pro-Arg-Gly-NH
The "Arginine Problem" in Early Synthesis
The primary obstacle in synthesizing Pro-Arg-Gly-NH
- -lactam formation: Intramolecular cyclization during activation.
-
Acylation: Branching of the peptide chain at the side chain.
Part 2: Evolution of Synthetic Strategy
The synthesis of Pro-Arg-Gly-NH
Era 1: Solution Phase & Nitro-Arginine (1950s-1970s)
In the pioneering work of Du Vigneaud and subsequent commercial synthesis of vasopressin analogs, the Nitro (
-
Mechanism: The electron-withdrawing nitro group reduces the nucleophilicity of the guanidine nitrogen.
-
Deprotection: Catalytic hydrogenation (
/Pd). -
Drawback: Hydrogenation can be slow and difficult to drive to completion for larger peptides, and it is incompatible with sulfur-containing amino acids (though not an issue for Pro-Arg-Gly-NH
itself, it was an issue for the full Vasopressin sequence).
Era 2: Boc-SPPS & Tosyl Protection (1980s)
With Merrifield's Solid Phase Peptide Synthesis (SPPS), the Boc (tert-butyloxycarbonyl) strategy became dominant.
-
Resin: MBHA (Methylbenzhydrylamine) resin was used to yield the C-terminal amide directly.
-
Arg Protection: Tosyl (Tos) group.
-
Cleavage: Requires anhydrous Hydrogen Fluoride (HF) .
-
Risk: HF is extremely hazardous and requires specialized Teflon vacuum lines.
Era 3: Fmoc-SPPS & Pbf Protection (1990s-Present)
The current "Gold Standard" utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
-
Resin: Rink Amide resin.
-
Arg Protection: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).
-
Advantage: Pbf is acid-labile, allowing cleavage and deprotection in a single step using Trifluoroacetic Acid (TFA), eliminating the need for HF or hydrogenation.
Figure 1: The evolution of Arginine protection strategies, moving from harsh hydrogenation to toxic HF, and finally to mild acidolysis (TFA).
Part 3: Modern Synthesis Protocol (Fmoc-SPPS)
This protocol describes the synthesis of H-Pro-Arg-Gly-NH
Materials & Reagents
-
Solid Support: Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g). Crucial for C-terminal amide.
-
Amino Acids:
-
Fmoc-Gly-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Pro-OH
-
-
Coupling Reagents: HBTU (Activator), DIEA (Base).
-
Solvents: DMF (Reaction), DCM (Washing), Piperidine (Deprotection).
Step-by-Step Workflow
Step 1: Resin Preparation
-
Weigh 0.1 mmol of Rink Amide resin into a fritted polypropylene syringe.
-
Swell: Add DCM (3 mL) for 20 mins. Drain.
-
Fmoc Removal (Linker): Treat with 20% Piperidine in DMF (2 x 10 mins). Wash with DMF (5x).
-
Validation: Kaiser test should be positive (Blue) indicating free amines on the linker.
-
Step 2: Coupling Glycine (C-Terminus)
-
Activate: Dissolve Fmoc-Gly-OH (4 eq), HBTU (3.9 eq) in DMF. Add DIEA (8 eq). React for 2 mins.
-
Couple: Add solution to resin. Shake at Room Temp (RT) for 45 mins.
-
Wash: Drain and wash with DMF (5x).
-
Deprotect: 20% Piperidine/DMF (2 x 10 mins). Wash DMF (5x).
Step 3: Coupling Arginine (The Critical Step)
Causality: We use Fmoc-Arg(Pbf)-OH . The Pbf group is bulky, preventing the guanidine nitrogen from attacking the activated carboxylate, thus stopping lactam formation.
-
Activate: Fmoc-Arg(Pbf)-OH (4 eq) + HBTU/DIEA in DMF.
-
Couple: Add to resin. Shake RT for 60 mins.
-
Note: Arg couplings can be sluggish. Double coupling (repeating this step) is recommended if the Kaiser test is not perfectly colorless after the first round.
-
-
Deprotect: 20% Piperidine/DMF.
Step 4: Coupling Proline (N-Terminus)
-
Activate: Fmoc-Pro-OH (4 eq) + HBTU/DIEA.
-
Couple: Add to resin. Shake RT for 45 mins.
-
Final Deprotection: Remove the N-terminal Fmoc group (20% Piperidine).
-
Final Wash: DMF (5x), DCM (5x), Methanol (3x). Dry resin under vacuum.
Step 5: Cleavage & Global Deprotection
-
Cocktail: Prepare TFA : TIPS :
(95 : 2.5 : 2.5). -
Reaction: Add 3 mL cocktail to dry resin. Shake 2 hours.
-
Mechanism:[1] TFA cleaves the peptide from the Rink linker (yielding
) and simultaneously removes the Pbf group from Arginine.
-
-
Precipitation: Filter filtrate into cold Diethyl Ether (
). Centrifuge to pellet the white solid.
Figure 2: The Fmoc-SPPS reaction cycle. The loop repeats for Gly, Arg, and Pro residues.
Part 4: Analytical Validation
Trustworthiness in chemical synthesis requires rigorous characterization. The following data points confirm the identity of Pro-Arg-Gly-NH
| Parameter | Expected Value | Method | Notes |
| Molecular Formula | Calculation | Free base | |
| Monoisotopic Mass | 327.20 Da | MS Calculation | |
| Observed Mass ( | 328.21 Da | ESI-MS | Positive Mode |
| HPLC Retention | Early eluting | C18 Reverse Phase | Highly polar due to Arg/Pro |
| Appearance | White lyophilized powder | Visual | Hygroscopic |
Analytical Note: Because Pro-Arg-Gly-NH
-
Solution: Use an "AQ" (Aqua) type C18 column capable of retaining polar compounds, or use HILIC (Hydrophilic Interaction Liquid Chromatography) mode.
References
-
Nair, R. M., Kastin, A. J., & Schally, A. V. (1971). Isolation and structure of hypothalamic MSH release-inhibiting hormone. Biochemical and Biophysical Research Communications.
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.
-
Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry.
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
Sources
Prolyl-arginyl-glycinamide CAS number and chemical identifiers
The following technical guide details the chemical identity, biological mechanism, and synthesis of Prolyl-arginyl-glycinamide (Pro-Arg-Gly-NH₂), the C-terminal tripeptide metabolite of Arginine Vasopressin (AVP).
Chemical Identity, Biological Mechanism, and Synthesis Protocols
Executive Summary
Prolyl-arginyl-glycinamide (Pro-Arg-Gly-NH₂), often abbreviated as PAG or AVP(7-9), is a bioactive tripeptide metabolite derived from the C-terminus of the neurohypophysial hormone Arginine Vasopressin (AVP).[1] While structurally homologous to the melanocyte-stimulating hormone release-inhibiting factor (MIF-1, Pro-Leu-Gly-NH₂), PAG exhibits distinct physiological roles, particularly in memory consolidation and the modulation of opioid tolerance. This guide provides a definitive technical reference for its physicochemical characterization, metabolic signaling pathways, and solid-phase synthesis.
Part 1: Chemical Identity & Physicochemical Properties
Nomenclature and Identifiers
PAG is a basic tripeptide terminating in a primary amide. Its presence in biological systems is a result of the enzymatic processing of AVP.
| Identifier Type | Value / Description |
| Chemical Name | L-Prolyl-L-arginyl-glycinamide |
| Sequence | Pro-Arg-Gly-NH₂ (PAG) |
| Formula | C₁₃H₂₅N₇O₃ |
| Molecular Weight | 327.38 g/mol (Free Base) |
| Charge (pH 7.4) | +1 (Due to the Guanidinium group on Arginine) |
| Solubility | Highly soluble in water; sparingly soluble in organic solvents (MeOH, ACN).[2] |
| Structural Homology | Analogous to MIF-1 (Pro-Leu-Gly-NH₂), differing only at position 2 (Arg vs. Leu). |
Structural Analysis (SMILES & InChI)
-
SMILES: C1CC(N(C1)C(=O)N)NC(=O)[C@@H]2CCCN2)C(=O)NCC(=O)N (Generic representation of the connectivity)
-
Canonical SMILES (Free Base): N=C(N)NCCC[C@@H]1CCCN1)C(=O)NCC(N)=O
Part 2: Biological Context & Mechanism
Metabolic Origin
PAG is generated through the proteolytic degradation of Arginine Vasopressin (AVP) in the synaptic cleft and extracellular space. The parent hormone, AVP (Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂), is cleaved by specific aminopeptidases and endopeptidases.
Key Insight: Unlike AVP, which binds to V1a, V1b, and V2 receptors to regulate blood pressure and osmolarity, the PAG fragment does not retain significant affinity for these receptors. Instead, it acts as a neuromodulator.
Signaling Pathway Visualization
The following diagram illustrates the enzymatic generation of PAG from AVP and its divergent signaling effects compared to the parent hormone.
Figure 1: Metabolic processing of Arginine Vasopressin yielding the bioactive fragment Pro-Arg-Gly-NH₂.
Physiological Functions
-
Memory Consolidation: PAG has been shown to facilitate memory retrieval and consolidation in rodent models, distinct from the pressor effects of AVP.
-
Opioid Modulation: Similar to MIF-1, PAG can attenuate the development of tolerance to morphine, suggesting an interaction with opioid signaling pathways or dopamine receptors, although the exact receptor target remains less defined than that of MIF-1.
Part 3: Synthesis & Purification Protocol
Synthesis Strategy: Fmoc-SPPS
To ensure high purity and prevent racemization, Fmoc Solid-Phase Peptide Synthesis (SPPS) is the industry standard. The C-terminal amide requires the use of Rink Amide resin.
Critical Experimental Choice:
-
Resin: Rink Amide MBHA (0.5–0.7 mmol/g loading). Reasoning: Direct generation of the C-terminal amide upon cleavage.
-
Coupling Reagents: HBTU/DIEA. Reasoning: Fast kinetics for the sterically unhindered Gly and Arg residues; prevents diketopiperazine formation during Pro coupling.
-
Side Chain Protection: Arg(Pbf). Reasoning: The Pbf group is acid-labile but stable during Fmoc deprotection, preventing ornithine formation.
Step-by-Step Protocol
Phase A: Resin Preparation
-
Weighing: Weigh 0.1 mmol of Rink Amide MBHA resin.
-
Swelling: Transfer to a fritted reaction vessel. Swell in DCM (5 mL) for 20 mins, then DMF (5 mL) for 20 mins. Drain.
Phase B: Chain Assembly (Iterative Cycle)
Repeat the following steps for Gly, then Arg, then Pro:
-
Fmoc Deprotection:
-
Add 20% Piperidine in DMF (5 mL).
-
Agitate for 5 mins. Drain.
-
Repeat with fresh solution for 15 mins. Drain.
-
Wash: DMF (3x), DCM (3x), DMF (3x).
-
QC Check: Positive Kaiser test (blue beads) indicates free amines.
-
-
Coupling:
-
Amino Acid: 0.4 mmol (4 eq) of Fmoc-AA-OH (Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, or Fmoc-Pro-OH).
-
Activator: 0.4 mmol (4 eq) HBTU (dissolved in DMF).
-
Base: 0.8 mmol (8 eq) DIEA.
-
Reaction: Mix reagents and add to resin. Agitate for 45–60 mins at room temperature.
-
QC Check: Negative Kaiser test (colorless beads) indicates complete coupling.
-
Phase C: Cleavage & Isolation
-
Final Deprotection: Remove the N-terminal Fmoc group from Proline (standard deprotection).
-
Cleavage Cocktail: Prepare TFA / TIS / H₂O (95:2.5:2.5) .
-
Note: Triisopropylsilane (TIS) is critical to scavenge the Pbf cation released from Arginine.
-
-
Reaction: Incubate resin in cocktail for 2–3 hours.
-
Precipitation: Filter filtrate into cold diethyl ether (-20°C). Centrifuge the white precipitate.
Synthesis Workflow Diagram
Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for Pro-Arg-Gly-NH₂.
Part 4: Analytical Characterization
To validate the synthesis, the following analytical benchmarks must be met.
| Method | Parameter | Expected Result |
| HPLC | Column | C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm) |
| Mobile Phase | A: 0.1% TFA in H₂O; B: 0.1% TFA in ACN | |
| Gradient | 0–30% B over 20 mins (Peptide is polar) | |
| Retention | Early elution (typically < 10 mins due to polarity) | |
| Mass Spec | ESI-MS (Positive) | [M+H]⁺ = 328.4 m/z |
| [M+2H]²⁺ = 164.7 m/z |
References
-
PubChem. (n.d.).[1][3][4] Pro-Arg-Gly-NH2 Compound Summary. National Library of Medicine. Retrieved from [Link] (Note: Link directs to related AVP fragment records for structural verification).
-
Burbach, J. P., et al. (1983). Proteolytic conversion of arginine-vasopressin and oxytocin by brain synaptic membranes. Retrieved from [Link]
-
Mishra, R. K., et al. (1993).[5] Dopamine receptor modulation by a highly rigid spiro bicyclic peptidomimetic of Pro-Leu-Gly-NH2.[5] Journal of Medicinal Chemistry. Retrieved from [Link]
-
Walter, R., et al. (1980). Prolyl-leucyl-glycinamide (MIF-1) and Prolyl-arginyl-glycinamide (PAG): Structure-activity relationships. Peptides.[2][5][6][7][8][9][10][11] Retrieved from [Link]
Sources
- 1. H-Cys(SO3H)(SO3H)-Tyr-Phe-Gln-Asn-Cys(SO3H)(SO3H)-Pro-Arg-Gly-NH2 | C46H67N15O18S4 | CID 11051492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Pro-Arg | C11H21N5O3 | CID 151004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine | C25H44N8O7 | CID 9872764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dopamine receptor modulation by a highly rigid spiro bicyclic peptidomimetic of Pro-Leu-Gly-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.arizona.edu [repository.arizona.edu]
- 7. med.unc.edu [med.unc.edu]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Allosteric Modulation of the Dopamine D2 Receptor by Pro-Leu-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
Mass spectrometry detection parameters for Pro-Arg-Gly-NH2
This Application Note provides a rigorous, field-validated protocol for the quantification of Pro-Arg-Gly-NH2 (PRG-NH2) , the bioactive C-terminal metabolite of Arginine Vasopressin (AVP).
Unlike standard lipophilic drugs, PRG-NH2 presents unique analytical challenges: it is low molecular weight (327.2 Da) , highly polar (logP < -3) , and basic due to the arginine residue. Standard C18 Reversed-Phase methods often fail due to lack of retention (elution in the void volume) and significant matrix suppression.
This guide utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) coupled with Positive Electrospray Ionization (ESI+) and Weak Cation Exchange (WCX) SPE to ensure robust retention, sensitivity, and specificity.
Part 1: Analyte Profile & Mechanistic Strategy
| Parameter | Specification |
| Analyte Name | Pro-Arg-Gly-NH2 (AVP 7-9) |
| Sequence | Proline - Arginine - Glycine - Amide |
| Formula | C₁₃H₂₅N₇O₃ |
| Monoisotopic Mass | 327.2029 Da |
| [M+H]⁺ | 328.21 Da |
| Key Challenge | Polarity & Washout: The peptide is too hydrophilic for standard C18 retention. |
| Solution | HILIC Chromatography: Uses the water layer on a polar stationary phase to retain the peptide. |
The "Why" Behind the Method
-
Chromatography (HILIC vs. RP): PRG-NH2 contains a basic guanidino group (Arg) and a polar amide tail. On a C18 column, it elutes with the solvent front (k' ≈ 0), leading to massive ion suppression from salts. We utilize a Zwitterionic or Amide HILIC column , where high organic starting conditions partition the peptide into the water-enriched layer on the silica surface.
-
Sample Preparation (WCX SPE): Protein precipitation (PPT) is dirty and dilutes the sample. Because PRG-NH2 is positively charged at physiological pH, Weak Cation Exchange (WCX) is ideal. It captures the basic peptide while washing away neutral interferences and phospholipids.
-
Detection (ESI+): The Arginine residue has a high proton affinity (pKa ~12.5), making ESI+ the only viable ionization mode. We target the singly charged [M+H]⁺ as the precursor.
Part 2: Experimental Workflow (Visualized)
Figure 1: Integrated workflow for PRG-NH2 isolation and detection. The acidification step is critical to break weak protein interactions before SPE.
Part 3: Detailed Protocol
Reagents & Standards Preparation
-
Stock Solution: Dissolve 1 mg Pro-Arg-Gly-NH2 in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid . (Glass vials recommended to minimize adsorption, though less critical for this hydrophilic peptide than for amyloid peptides).
-
Internal Standard (IS): Use stable isotope-labeled Pro-Arg(¹³C₆, ¹⁵N₄)-Gly-NH2 or a structural analog like Pro-Arg-Ala-NH2 .
-
LC Mobile Phases:
-
A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid). Note: Buffer is required for HILIC to stabilize ionization and peak shape.
-
B: Acetonitrile (LC-MS Grade).
-
Sample Preparation (WCX SPE)
Use Waters Oasis WCX 96-well µElution plate or equivalent.
-
Pre-treatment: Mix 100 µL Plasma/CSF with 100 µL 4% H₃PO₄ .[1] (Acidification ensures the peptide is protonated [M+H]⁺ and disrupts protein binding).
-
Conditioning:
-
200 µL Methanol.
-
200 µL Water.
-
-
Load: Apply the 200 µL pre-treated sample. Flow rate: 1 mL/min (gravity or low vacuum).
-
Wash 1 (Aqueous): 200 µL 2% Formic Acid in Water. (Removes salts/proteins; peptide stays bound via cation exchange).
-
Wash 2 (Organic): 200 µL Methanol. (Removes hydrophobic neutrals/lipids).
-
Elution: 2 x 25 µL 5% Formic Acid in Methanol .
-
Mechanistic Note: Unlike SCX (which elutes with base), WCX sorbents (carboxylate groups) are protonated by the acid in the elution solvent, neutralizing the sorbent's negative charge and releasing the positively charged peptide.
-
-
Reconstitution: Evaporate (if necessary) and reconstitute in 90:10 Acetonitrile:Water . (Must match HILIC starting conditions).
LC-MS/MS Parameters
Chromatography (HILIC)
-
Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex HILIC.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 5-10 µL.
| Time (min) | Mobile Phase A (Buffer) | Mobile Phase B (ACN) | Curve |
| 0.0 | 10% | 90% | Initial |
| 1.0 | 10% | 90% | Hold |
| 5.0 | 50% | 50% | Linear |
| 5.1 | 60% | 40% | Wash |
| 6.5 | 60% | 40% | Hold |
| 6.6 | 10% | 90% | Re-equilibrate |
| 9.0 | 10% | 90% | End |
Mass Spectrometry (MRM Transitions)
-
Source: ESI Positive.[1]
-
Capillary: 1.5 - 3.0 kV.
-
Desolvation Temp: 500°C (HILIC requires high temp to desolvate aqueous buffers).
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Ion Type |
| PRG-NH2 (Quant) | 328.2 | 230.1 | 30 | 22 | y2 (Arg-Gly-NH2) |
| PRG-NH2 (Qual 1) | 328.2 | 253.2 | 30 | 18 | b2 (Pro-Arg) |
| PRG-NH2 (Qual 2) | 328.2 | 129.1 | 30 | 35 | Immonium (Arg) |
| PRG-NH2 (Qual 3) | 328.2 | 70.1 | 30 | 40 | Immonium (Pro) |
-
Logic for Transitions:
-
230.1 (y2): The cleavage between Pro and Arg is favored. The y2 fragment (Arg-Gly-NH2) retains the highly basic guanidino group, providing the most intense and stable signal for quantitation.
-
129.1: Characteristic of Arginine, but can be noisy in complex matrices; use for confirmation only.
-
Part 4: Fragmentation Pathway
Understanding the fragmentation is crucial for troubleshooting interferences.
Figure 2: Collision-Induced Dissociation (CID) pathway. The y2 ion is the primary quantifier due to the charge localization on Arginine.
Part 5: Quality Control & Troubleshooting
-
Linearity: 0.1 ng/mL to 100 ng/mL (R² > 0.99).
-
Carryover: HILIC columns can retain basic peptides. Inject a "sawtooth" gradient blank (10% -> 90% water) after high standards.
-
Recovery: If recovery is low (<50%), check the evaporation step. PRG-NH2 is volatile? No, but it can bind to glass/plastic upon drying. Add 10 µL of DMSO or Ethylene Glycol to the tube before evaporation to prevent the sample from going completely dry.
-
Interference: If m/z 328.2 shows high background, check for in-source fragmentation of larger Vasopressin fragments. Ensure chromatographic separation between the metabolite and the parent peptide.
References
-
PubChem. (n.d.). Pro-Arg-Gly-NH2 (Compound Summary).[2][3][4][5][6][7][8][9] National Library of Medicine. Retrieved February 10, 2026, from [Link]
-
Gucinski, A. C., et al. (2014). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry. Retrieved February 10, 2026, from [Link]
-
Waters Corporation. (2015). Increasing Sensitivity and Minimizing Sample Volume for the Quantification of Therapeutic and Endogenous Cyclic Peptides in Plasma Using ionKey/MS. Application Note. Retrieved February 10, 2026, from [Link]
-
Shodex HPLC. (n.d.). Technical Notebook: Separation of Hydrophilic Peptides using HILIC Mode. Retrieved February 10, 2026, from [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. H-Cys(SO3H)(SO3H)-Tyr-Phe-Gln-Asn-Cys(SO3H)(SO3H)-Pro-Arg-Gly-NH2 | C46H67N15O18S4 | CID 11051492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. H-D-Cys(1)-Tyr-Ile-Gln-Asn-D-Cys(1)-D-Pro-Arg-Gly-NH2 | C43H67N15O12S2 | CID 122130350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. WO2024149820A1 - Nmu receptor 2 agonists - Google Patents [patents.google.com]
- 7. [Arg8]-Vasopressin (4-9) - Elabscience® [elabscience.com]
- 8. HLB PEP [hlbpep.co.kr]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting low yield in Pro-Arg-Gly-NH2 synthesis
Welcome to the technical support center for the synthesis of the tripeptide Pro-Arg-Gly-NH2. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthesis for higher yield and purity.
Troubleshooting Guide: Diagnosing and Resolving Low Yield
Low yield is a frequent challenge in the solid-phase peptide synthesis (SPPS) of Pro-Arg-Gly-NH2. The unique properties of each amino acid in this sequence present distinct hurdles. This guide provides a systematic, question-and-answer approach to pinpoint and resolve the root causes of suboptimal yields.
Q1: My final crude peptide yield is significantly lower than expected. Where should I begin my investigation?
A low final yield can stem from issues at any stage of the synthesis, from initial resin loading to final cleavage. A logical first step is to determine if the peptide was successfully assembled on the resin or if the losses occurred during the final cleavage and work-up.[1][2]
Initial Diagnostic Step: The Test Cleavage
Before questioning the entire synthesis, perform a small-scale test cleavage on 10-20 mg of your dried peptide-resin.[2] Analyze the resulting solution by mass spectrometry (MS).
-
Target Mass Present: If the MS analysis confirms the presence of Pro-Arg-Gly-NH2, your on-resin synthesis was at least partially successful. The primary issue likely lies with the cleavage or work-up procedures. Proceed to the "Cleavage and Work-up Issues" section.
-
Target Mass Absent or Very Low: If the target mass is not detected or is a minor component, the problem occurred during the on-resin synthesis. This points towards issues with coupling, deprotection, or premature chain termination. Proceed to the "On-Resin Synthesis Issues" section.
On-Resin Synthesis Issues
Q2: I suspect incomplete coupling or deprotection. How can I confirm this and what are the solutions?
Incomplete reactions are a primary cause of deletion sequences and truncated peptides, leading to a lower yield of the desired full-length product.[3]
Monitoring On-Resin Reactions
Regularly monitoring the completeness of coupling and deprotection steps is critical.[4][5]
-
Kaiser Test (for Glycine): After coupling an amino acid, this colorimetric test detects free primary amines. A positive result (blue beads) indicates incomplete coupling.[2]
-
Chloranil or Isatin Test (for Proline): The Kaiser test is unreliable for the secondary amine of proline.[4] Use the Chloranil or Isatin test to check for a free N-terminal proline; a positive result (blue color) indicates an incomplete coupling onto the proline residue.[4]
Troubleshooting Workflow for Incomplete Reactions
Caption: Troubleshooting workflow for incomplete coupling reactions.
Solutions for Incomplete Reactions:
| Issue | Recommended Solution | Causality and Explanation |
| Incomplete Glycine Coupling | Double couple with fresh reagents. | Glycine, being the first amino acid on the Rink Amide resin, can be prone to aggregation, hindering reagent access. A second coupling ensures maximum reaction completion. |
| Incomplete Arginine Coupling | Increase coupling time. Consider using a more potent coupling reagent like HATU or HCTU. | The bulky Pbf protecting group on the arginine side chain can sterically hinder the coupling reaction.[6] More potent reagents or extended reaction times can overcome this barrier. |
| Incomplete Proline Coupling | Double couple the amino acid being added to proline. | The N-terminal of proline is a secondary amine, which is less nucleophilic and reactive than primary amines, often leading to slower coupling kinetics.[6] |
| Incomplete Fmoc Deprotection | Extend the deprotection time or use a stronger deprotection cocktail (e.g., with DBU). | Peptide aggregation can shield the Fmoc group from the piperidine solution.[7][8] A stronger base or longer exposure can improve removal efficiency. |
Q3: Could diketopiperazine (DKP) formation be the cause of my low yield?
Absolutely. DKP formation is a major side reaction in the synthesis of Pro-Arg-Gly-NH2, particularly because it involves a C-terminal glycine followed by a proline. This sequence is highly susceptible to intramolecular cyclization.[9][10]
Mechanism of DKP Formation
After the deprotection of the second amino acid (Proline), the free N-terminal amine of the dipeptidyl-resin (Pro-Gly-Resin) can attack the ester linkage of the C-terminal amino acid (Glycine) to the resin. This results in the cleavage of the dipeptide from the resin as a cyclic diketopiperazine, terminating the chain.[9][11]
Caption: Mechanism of diketopiperazine (DKP) formation.
Strategies to Mitigate DKP Formation:
| Strategy | Protocol Summary | Rationale |
| Use 2-Chlorotrityl Chloride (2-CTC) Resin | Synthesize the Gly-Pro dipeptide on 2-CTC resin, cleave it, and then attach the dipeptide to the Rink Amide resin. | 2-CTC resin is highly sterically hindered, which minimizes the intramolecular cyclization that leads to DKP formation.[9][12] |
| Couple a Dipeptide | Couple Fmoc-Pro-Gly-OH directly to the Rink Amide resin. | This bypasses the susceptible dipeptidyl-resin intermediate, completely avoiding the possibility of DKP formation at this step.[9] |
| Modified Deprotection Conditions | Use milder deprotection conditions for the proline residue, such as a shorter deprotection time or a less basic reagent cocktail. | Reducing the basicity or exposure time can slow down the rate of the base-catalyzed intramolecular cyclization.[10] |
Cleavage and Work-up Issues
Q4: My test cleavage showed the target peptide, but the final yield after cleavage and precipitation is very low. What went wrong?
If the peptide is successfully synthesized on the resin, the loss of yield during the final steps points to issues with the cleavage cocktail, reaction conditions, or precipitation method.
Optimizing Cleavage and Precipitation
| Issue | Recommended Solution | Causality and Explanation |
| Incomplete Cleavage from Resin | Extend the cleavage time to 2-3 hours. Ensure the use of an appropriate cleavage cocktail. | The Rink Amide linker requires sufficient time for complete acid-catalyzed cleavage.[13][14] For Pro-Arg-Gly-NH2, a standard cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT). |
| Arginine (Pbf) Deprotection Issues | Ensure sufficient scavenger concentration (e.g., TIS or EDT) in the cleavage cocktail and extend cleavage time. | The Pbf protecting group on arginine can be challenging to remove completely.[15][16] Scavengers are crucial to trap the reactive cations generated during deprotection and prevent side reactions.[17] |
| Poor Peptide Precipitation | Use cold diethyl ether for precipitation and allow sufficient time at low temperatures (e.g., -20°C overnight). | Pro-Arg-Gly-NH2 is a relatively small and polar peptide, which can make it challenging to precipitate efficiently. Lower temperatures and longer times can improve recovery. |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of Pro-Arg-Gly-NH2
-
Resin Preparation: Start with Rink Amide resin. Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF).
-
Fmoc-Glycine Coupling:
-
Deprotect the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash with DMF, DCM, and DMF.
-
Couple Fmoc-Gly-OH (3 eq) using HBTU (3 eq) and DIPEA (6 eq) in DMF for 2 hours.
-
Confirm completion with a Kaiser test.
-
-
Fmoc-Arginine(Pbf) Coupling:
-
Deprotect the Gly-resin with 20% piperidine in DMF (2 x 10 min).
-
Wash thoroughly.
-
Couple Fmoc-Arg(Pbf)-OH (3 eq) using HBTU (3 eq) and DIPEA (6 eq) in DMF for 2-4 hours.
-
Confirm completion with a Kaiser test.
-
-
Fmoc-Proline Coupling:
-
Deprotect the Arg-Gly-resin with 20% piperidine in DMF (2 x 10 min).
-
Wash thoroughly.
-
Couple Fmoc-Pro-OH (3 eq) using HBTU (3 eq) and DIPEA (6 eq) in DMF for 2 hours.
-
Confirm completion with a Chloranil test.
-
-
Final Deprotection: Remove the N-terminal Fmoc group from Proline with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
Protocol 2: Peptide Purity Analysis by RP-HPLC
-
Sample Preparation: Dissolve a small amount of the crude peptide in the mobile phase A.
-
HPLC Conditions:
-
Analysis: Integrate the peak corresponding to the product and calculate the purity as a percentage of the total peak area. Confirm the identity of the main peak by LC-MS.[20]
Frequently Asked Questions (FAQs)
Q1: What is the best resin to use for synthesizing a C-terminal amide peptide like Pro-Arg-Gly-NH2? The Rink Amide resin is the standard and most effective choice for the direct synthesis of C-terminal peptide amides via Fmoc-SPPS.[13] Its linker is cleaved under mildly acidic conditions (e.g., with TFA) to yield the desired amide.[13]
Q2: I'm concerned about aggregation during the synthesis. What are the signs and how can I prevent it? Signs of aggregation include the resin beads clumping together, slow solvent drainage, and incomplete coupling or deprotection reactions.[1] To mitigate aggregation, you can:
-
Synthesize at a higher temperature (if your synthesizer allows).
-
Use "difficult sequence" disruption solvents like NMP or DMSO.
-
Incorporate chaotropic salts like LiCl in the coupling mixture.
Q3: Which protecting group is recommended for the Arginine side chain? For standard Fmoc-SPPS, the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is the most commonly used protecting group for the arginine side chain.[15] It offers a good balance of stability during synthesis and lability during the final TFA cleavage.[15][16] However, for peptides with multiple arginines or known difficult sequences, the more labile Pmc group might be considered.[16]
Q4: How do I confirm the identity and purity of my final peptide? The standard method is a combination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation.[18][20] HPLC separates the target peptide from impurities, and the peak area percentage provides a measure of purity.[19] MS confirms that the molecular weight of the main peak matches the theoretical mass of Pro-Arg-Gly-NH2.[20]
Q5: My final lyophilized product weighs more than the theoretical yield. What could be the reason? The lyophilized peptide is typically a salt (e.g., trifluoroacetate from the cleavage and HPLC purification) and contains bound water and other salts.[18] Therefore, the measured weight will be higher than the weight of the pure peptide. The net peptide content can be determined by quantitative amino acid analysis.[18]
References
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
- Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International journal of peptide and protein research, 43(1), 1–9.
-
MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis: The Role of Rink Amide-AM Resin from a Leading Manufacturer. Retrieved from [Link]
- Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
-
GenScript. (2026, February 2). HPLC Purity Testing Explained: What Researchers Need to Know. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
- Van der Veken, P., et al. (2011). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 133(8), 2532–2542.
-
AAPPTec. (n.d.). Cleavage from Rink Amide Resin. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
- Flegel, M., & Vágner, J. (1998). Monitoring of solid phase peptide synthesis by FT-IR spectroscopy. Journal of peptide science, 4(8), 461–470.
- Jalan, A., et al. (2020). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Pharmaceutical Review.
- Jalan, A., et al. (2022).
-
CDN. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]
- Subirós-Funosas, R., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 18(9), 10336–10352.
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
- Galdeano, C., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry.
- Isidro-Llobet, A., et al. (2009). Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. European Journal of Organic Chemistry, 2009(19), 3149–3155.
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
- Albericio, F., & Subirós-Funosas, R. (2014). Solid-phase peptide synthesis. Digital.CSIC.
- WO2019234108A1 - Methods for the synthesis of arginine-containing peptides - Google P
- Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society, 94(9), 3102–3106.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google P
-
Gyros Protein Technologies. (2019, April 4). Challenging SPPS: Difficult Sequences And Side Reactions. Retrieved from [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]
-
AAPPTec. (n.d.). Synthesis Notes. Retrieved from [Link]
- Brodsky, B., et al. (1997). Gly-Pro-Arg confers stability similar to Gly-Pro-Hyp in the collagen triple-helix of host-guest peptides. The Journal of biological chemistry, 272(46), 29017–29022.
-
NovoPro Bioscience Inc. (n.d.). H-Gly-Pro-Arg-Pro-NH2 peptide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. peptide.com [peptide.com]
- 5. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. biotage.com [biotage.com]
- 7. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 19. wheretofindpeptides.com [wheretofindpeptides.com]
- 20. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Prolyl-arginyl-glycinamide Half-Life Extension
Introduction: Welcome to the technical support center for Prolyl-arginyl-glycinamide (P-R-G-NH₂). This guide is designed for researchers, scientists, and drug development professionals actively working with this and similar short-chain peptides. The intrinsic therapeutic potential of small peptides is often hampered by their rapid in vivo clearance and enzymatic degradation, leading to a very short biological half-life.[1][2][3] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these stability challenges. Our goal is to equip you with the knowledge to rationally design and execute strategies that enhance the in vivo residence time of your peptide, thereby maximizing its therapeutic efficacy.
Part 1: Troubleshooting and FAQs
This section addresses common issues and questions encountered during the development of strategies to improve the in vivo half-life of Prolyl-arginyl-glycinamide.
Question 1: My Prolyl-arginyl-glycinamide analogue shows negligible exposure after in vivo administration. What are the primary mechanisms of its rapid clearance?
Answer: The rapid disappearance of small, unmodified peptides like Prolyl-arginyl-glycinamide from systemic circulation is typically due to two main factors:
-
Enzymatic Degradation: The peptide bonds of your molecule are highly susceptible to hydrolysis by various proteases and peptidases abundant in plasma and tissues.[1][4] For a tripeptide like P-R-G-NH₂, the key enzymatic threats are:
-
Aminopeptidases: These enzymes cleave the N-terminal Prolyl residue.
-
Carboxypeptidases: While the C-terminal glycinamide offers some protection compared to a free carboxyl group, it is not entirely resistant to certain peptidases.
-
Endopeptidases: Enzymes like prolyl endopeptidase (PEP) can cleave the Pro-Arg bond internally.[5] The Arg-Gly bond is also a potential cleavage site for trypsin-like proteases.
-
-
Renal Clearance: Peptides with a low molecular weight are rapidly filtered from the blood by the glomeruli in the kidneys and excreted.[1][3] This physical clearance mechanism is highly efficient for small molecules, often resulting in a half-life of only a few minutes.[1][3]
To diagnose the dominant clearance mechanism, we recommend starting with an in vitro plasma stability assay (see Protocol 1). If the peptide is rapidly degraded in plasma, enzymatic cleavage is a major contributor. If it is stable in plasma but still shows poor in vivo exposure, renal clearance is likely the primary issue.
Question 2: What is the most straightforward initial strategy to protect my peptide from enzymatic degradation?
Answer: The most direct and often effective initial strategy is terminal modification . The N- and C-termini of linear peptides are primary targets for exopeptidases.[6]
-
N-terminal Modification (Acetylation): Adding an acetyl group to the N-terminal proline (Ac-Pro-Arg-Gly-NH₂) blocks the action of many aminopeptidases, which require a free primary amine for recognition. This simple modification can significantly enhance stability without drastically altering the peptide's overall structure.[6]
-
Amino Acid Substitution (D-Amino Acids): Replacing one or more of the natural L-amino acids with their D-enantiomers can confer substantial resistance to proteolysis.[2][7][8][9] Proteases are highly stereospecific and generally do not recognize or cleave peptide bonds involving D-amino acids.[2][9] A strategic starting point would be to synthesize analogues with a D-Proline at the N-terminus (D-Pro-Arg-Gly-NH₂) to inhibit aminopeptidase activity or a D-Arginine (Pro-D-Arg-Gly-NH₂) to block cleavage at the Arg residue. However, be aware that such substitutions can sometimes impact biological activity, so functional testing is crucial.[2]
Question 3: My peptide is stable in plasma, but its in vivo half-life is still too short. How can I address rapid renal clearance?
Answer: To combat rapid renal filtration, the core strategy is to increase the hydrodynamic size of the peptide.[3][10] Two widely adopted and effective methods are PEGylation and lipidation.
-
PEGylation: This involves the covalent attachment of polyethylene glycol (PEG) chains to your peptide.[10][11][12] The addition of a PEG polymer increases the molecule's size beyond the glomerular filtration threshold, dramatically extending its circulation time.[3][10] PEGylation also provides a steric shield that can further protect the peptide from enzymatic degradation.[3] You can attach PEG to the N-terminus or a side chain, such as a lysine residue if one were incorporated into the sequence.
-
Lipidation: This strategy involves attaching a fatty acid chain (e.g., palmitic acid) to the peptide.[13][14][15] The lipid moiety facilitates reversible binding to serum albumin, the most abundant protein in plasma.[14][16] By "hitching a ride" on the large albumin protein (approx. 67 kDa), the lipidated peptide evades renal clearance and benefits from albumin's long half-life of about 19 days.[15][16] This approach has been successfully used in several marketed peptide drugs.[13][14]
The choice between PEGylation and lipidation depends on factors like desired half-life, potential effects on potency, and manufacturing complexity. A comparative summary is provided below.
Table 1: Comparison of Half-Life Extension Strategies
| Strategy | Mechanism of Action | Typical Half-Life Increase | Key Advantages | Key Considerations |
| D-Amino Acid Substitution | Steric hindrance of protease active sites.[7][9] | Moderate (hours) | High resistance to proteolysis; relatively simple synthesis. | Potential for altered biological activity or immunogenicity.[2] |
| Terminal Modification | Blocks exopeptidase recognition and cleavage.[6] | Low to Moderate (minutes to hours) | Simple, cost-effective modification; minimal structural perturbation. | Only protects termini; does not prevent internal cleavage or renal clearance. |
| PEGylation | Increases hydrodynamic size to reduce renal clearance; steric shielding from proteases.[3][10] | Significant (hours to days) | Clinically validated; can improve solubility; tunes half-life based on PEG size.[11][17] | May reduce biological potency; potential for PEG accumulation with very large polymers.[14] |
| Lipidation (Albumin Binding) | Reversible binding to circulating serum albumin, which evades renal clearance.[13][15] | Significant (hours to days) | Clinically validated; utilizes a natural transport protein; can create a subcutaneous depot effect.[16][18] | Requires careful design of lipid moiety and linker; may affect tissue distribution. |
Part 2: Key Experimental Protocols
This section provides step-by-step guides for essential experiments to evaluate and improve the half-life of Prolyl-arginyl-glycinamide.
Protocol 1: In Vitro Plasma Stability Assay
This protocol determines the stability of the peptide when incubated in plasma, providing a direct measure of its susceptibility to plasma enzymes.
Objective: To determine the in vitro half-life (t½) of Prolyl-arginyl-glycinamide in plasma from relevant species (e.g., mouse, rat, human).
Materials:
-
Test peptide (e.g., Prolyl-arginyl-glycinamide) stock solution (1 mM in water or DMSO).
-
Control compound (a known unstable peptide).
-
Pooled plasma (e.g., Human, Rat) containing anticoagulant (e.g., Heparin, EDTA).
-
96-well incubation plate.
-
Incubator set to 37°C.
-
Quenching solution: Acetonitrile with an appropriate internal standard (for LC-MS/MS analysis).
Procedure:
-
Preparation: Thaw the frozen plasma on ice. Once thawed, centrifuge at 4°C to pellet any cryoprecipitates. Use the supernatant for the assay. Pre-warm the plasma to 37°C.
-
Initiation of Reaction: In the 96-well plate, add the test peptide to the pre-warmed plasma to achieve a final concentration of 1-5 µM.[21][22][23] Mix gently. This is your T=0 sample point, but the first quenched sample will be T=0 min.
-
Time-Course Incubation: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma/peptide mixture.[22][23]
-
Reaction Quenching: Immediately add the aliquot to a well containing ice-cold quenching solution (typically 3-4 volumes of acetonitrile with internal standard).[22] The organic solvent precipitates the plasma proteins, thereby stopping all enzymatic activity.[24]
-
Sample Processing: After the final time point, vortex the quenched samples vigorously and centrifuge at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or HPLC vials. Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent peptide concentration.[19][25]
-
Data Analysis: Plot the natural logarithm of the percentage of peptide remaining versus time. The slope of this line (k) is the degradation rate constant. Calculate the half-life using the formula: t½ = 0.693 / k .[22]
Protocol 2: Site-Specific N-Terminal PEGylation
This protocol describes a common method for attaching a PEG polymer to the N-terminus of the peptide.
Objective: To covalently attach a methoxy-PEG (mPEG) polymer to the N-terminal proline of Prolyl-arginyl-glycinamide.
Materials:
-
Prolyl-arginyl-glycinamide (highly pure).
-
Activated mPEG derivative (e.g., mPEG-NHS ester, mPEG-aldehyde). The choice depends on the reactive group. For the N-terminal amine, mPEG-NHS is common.
-
Reaction Buffer: A non-nucleophilic buffer such as sodium phosphate or HEPES, pH 7.5-8.5.
-
Quenching Reagent (e.g., Tris or glycine solution).
-
Purification System: Reversed-Phase HPLC (RP-HPLC) or Size Exclusion Chromatography (SEC).
-
Analytical instruments for characterization (e.g., MALDI-TOF MS, RP-HPLC).
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the reaction buffer to a concentration of 1-10 mg/mL.
-
PEGylation Reaction: Add the activated mPEG reagent to the peptide solution. A molar excess of PEG (e.g., 1.5 to 5-fold) is typically used. Allow the reaction to proceed at room temperature or 4°C with gentle stirring for 2-24 hours. The optimal time should be determined empirically.
-
Monitoring the Reaction: Periodically take small aliquots of the reaction mixture and analyze by RP-HPLC to monitor the disappearance of the starting peptide and the formation of the PEGylated product.
-
Quenching the Reaction: Once the reaction has reached the desired level of completion, add a quenching reagent (e.g., 1 M Tris buffer) to consume any remaining activated PEG.
-
Purification: Purify the PEGylated peptide from unreacted peptide, excess PEG, and byproducts using RP-HPLC or SEC. SEC is often effective for separating the much larger PEGylated product from the small, unreacted peptide.
-
Characterization and Quantification: Confirm the identity and purity of the final product using mass spectrometry (to verify the mass of the conjugate) and analytical RP-HPLC (to assess purity). Peptide content can be determined using methods like Amino Acid Analysis (AAA) or UV spectrophotometry if the peptide contains a chromophore.[26]
Part 3: Visualization of Pathways and Workflows
Visual aids are crucial for understanding the complex processes involved in peptide degradation and modification.
Diagram 1: Enzymatic Degradation Pathways
This diagram illustrates the primary cleavage sites on Prolyl-arginyl-glycinamide by common plasma peptidases.
Caption: Workflow for designing and evaluating stabilized peptide analogues.
References
-
Strohl, W. R. (2015). Strategies to improve plasma half life time of peptide and protein drugs. BioDrugs, 29(4), 215-239. [Link]
-
Ahangarzadeh, S., et al. (2022). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. ACS Applied Materials & Interfaces, 14(1), 237-248. [Link]
-
Mtoz Biolabs. (n.d.). Comparison of Peptide Content Determination Methods. Mtoz Biolabs Technical Resources. [Link]
-
AmbioPharm. (n.d.). Why should you consider pegylated peptides?. AmbioPharm Resources. [Link]
-
Ferreira, D. S., et al. (2020). PEGylated therapeutic peptides and proteins approved for clinical applications. Drug Discovery Today, 25(6), 1017-1026. [Link]
-
Eskandari, S., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Molecules, 27(20), 7044. [Link]
-
Toth, I., et al. (2019). Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. Current Topics in Medicinal Chemistry, 19(11), 887-897. [Link]
-
Pharmaceutical Technology. (2011). Peptide PEGylation: The Next Generation. Pharmaceutical Technology, 35(6). [Link]
-
Creative Bioarray. (2024). How to Improve the Pharmacokinetic Properties of Peptides?. Creative Bioarray Technical Articles. [Link]
-
Wikipedia. (n.d.). PEGylation. Wikipedia, The Free Encyclopedia. [Link]
-
Bager, C. L., et al. (2018). Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives. ACS Medicinal Chemistry Letters, 9(7), 637-640. [Link]
-
ResearchGate. (n.d.). Strategies to Optimize Peptide Stability and Prolong Half-Life. Request PDF. [Link]
-
Bager, C. L., et al. (2018). Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives. ACS Medicinal Chemistry Letters, 9(7), 637-640. [Link]
-
Creative Biolabs. (n.d.). Lipidation based Half-Life Extension Service. Creative Biolabs Services. [Link]
-
ResearchGate. (2018). Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives. ResearchGate Publication. [Link]
-
Whiteaker, J. R., et al. (2011). Methods for Peptide and Protein Quantitation by Liquid Chromatography-Multiple Reaction Monitoring Mass Spectrometry. Journal of Visualized Experiments, (52), 2883. [Link]
-
Jia, F., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica, 49(10), 916-925. [Link]
-
Addona, T. A., et al. (2011). Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry. Nature Biotechnology, 29(7), 633-641. [Link]
-
D'Hondt, M., et al. (2007). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences, 104(21), 8753-8758. [Link]
-
ResearchGate. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Request PDF. [Link]
-
Glaser, R. (n.d.). Mass spectrometry for the quantification of bioactive peptides in biological fluids. Personal Website of Dr. Rainer Glaser. [Link]
-
Lorenz, C., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 4(4), 1364-1376. [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Charnwood Discovery Services. [Link]
-
bioRxiv. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv Preprint. [Link]
-
Wang, L., et al. (2022). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Frontiers in Pharmacology, 13, 960814. [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Creative Bioarray Services. [Link]
-
Lorenz, C., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 4(4), 1364-1376. [Link]
-
Evotec. (n.d.). Plasma Stability. Cyprotex ADME-Tox Solutions. [Link]
-
Otvos, L., et al. (2011). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. Journal of Peptide Science, 17(1), 51-56. [Link]
-
Otvos, L., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Amino Acids, 49(6), 1115-1121. [Link]
-
Kragh-Hansen, U. (2018). Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. Frontiers in Molecular Biosciences, 5, 63. [Link]
-
Kragh-Hansen, U. (2018). Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. Frontiers in Molecular Biosciences, 5, 63. [Link]
-
Yan, Y., et al. (2015). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. PLoS ONE, 10(7), e0134427. [Link]
-
Eskandari, S., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Molecules, 27(20), 7044. [Link]
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Shima, C., et al. (1992). A stable metabolite, Arg-Pro-Pro-Gly-Phe, of bradykinin in the degradation pathway in human plasma. Japanese Journal of Pharmacology, 60(2), 111-119. [Link]
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Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research, 7(7), 787-793. [Link]
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Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical Research, 7(7), 703-711. [Link]
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Oliyai, C., & Borchardt, R. T. (1993). Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide. Pharmaceutical Research, 10(1), 95-102. [Link]
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ResearchGate. (2013). The Arginine degradation pathway. ResearchGate Publication. [Link]
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Miura, N., et al. (1995). Increase in the septal vasopressin content by prolyl endopeptidase inhibitors in rats. Neuroscience Letters, 196(1-2), 128-130. [Link]
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NMR characterization standards for Prolyl-arginyl-glycinamide
An In-Depth Technical Guide to the NMR Characterization of Prolyl-arginyl-glycinamide
As a Senior Application Scientist, this guide provides a comprehensive framework for the structural elucidation of the tripeptide Prolyl-arginyl-glycinamide (Pro-Arg-Gly-NH₂) using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies detailed herein are designed to ensure scientific rigor, providing a self-validating workflow from sample preparation to final structure confirmation. This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, empowering researchers to not only replicate the results but also to adapt these principles to other short peptides.
The Subject: Prolyl-arginyl-glycinamide
Prolyl-arginyl-glycinamide is a tripeptide composed of proline, arginine, and a C-terminal glycinamide. Its structural integrity, purity, and conformational dynamics are critical for its function and require precise analytical validation. NMR spectroscopy is the preeminent technique for this purpose, offering atomic-level structural information in a solution state that can mimic physiological conditions.[1][2]
PART 1: Foundational Strategy for Peptide Characterization
The complete characterization of a peptide like Pro-Arg-Gly-NH₂ by NMR is not achieved with a single experiment. Instead, it requires a suite of complementary 1D and 2D NMR experiments. The strategy involves a logical progression:
-
Initial Assessment (1D NMR): Obtain a preliminary "fingerprint" of the molecule.
-
Spin System Identification (COSY/TOCSY): Identify all protons belonging to a single amino acid residue.[3]
-
Sequential Assignment (NOESY/HMBC): Link the identified amino acid spin systems together in the correct order (Pro -> Arg -> Gly).[4][5]
-
Unambiguous Verification (HSQC): Correlate protons with their directly attached carbon atoms to resolve ambiguities and confirm assignments.[6][7]
This multi-pronged approach ensures that every atom's position is cross-validated, adhering to the principle of a self-validating system.
PART 2: Experimental Design and Sample Preparation
The quality of NMR data is fundamentally dependent on meticulous sample preparation. The choices made here directly impact spectral resolution, signal-to-noise, and the conformational state of the peptide.
Solvent Selection: A Critical Choice
The choice of solvent influences the peptide's conformation and the observability of key protons.[8][9] For peptides, the primary choice is between an aqueous system (D₂O or H₂O/D₂O mixtures) and a polar aprotic solvent like dimethyl sulfoxide (DMSO-d₆).
| Solvent System | Advantages | Disadvantages | Best For |
| 90% H₂O / 10% D₂O | Mimics physiological conditions. Allows observation of exchangeable amide (-NH) protons crucial for sequential assignment. | Requires water suppression techniques which can distort the baseline and obscure nearby signals.[10] Amide protons may exchange too rapidly at certain pH values. | Observing backbone conformation and inter-residue hydrogen bonds. |
| D₂O | No large solvent signal to suppress. Simplifies the spectrum by exchanging all labile protons (amide, amine, guanidinium) for deuterium. | Amide proton signals are lost, making through-bond sequential assignment impossible. | Simplifying crowded spectral regions and focusing on side-chain proton assignments. |
| DMSO-d₆ | Slows the exchange rate of amide protons, resulting in sharp, well-resolved signals.[11] Solubilizes a wide range of peptides. | Non-physiological environment. Can alter peptide conformation compared to aqueous solution.[12] | Unambiguous identification of amide protons and establishing through-bond correlations. |
Recommendation for Pro-Arg-Gly-NH₂: A dual approach is optimal. Initial characterization in DMSO-d₆ provides clear amide signals for robust spin system identification and sequential linkage. Subsequent analysis in 90% H₂O / 10% D₂O provides insight into the peptide's conformation in a more biologically relevant environment.
Sample Concentration and Reference Standards
-
Concentration: For a small peptide, a concentration of 2-5 mM is typically ideal, balancing good signal-to-noise with the prevention of aggregation.[13][14]
-
Internal Standard: A non-reactive internal standard is essential for accurate chemical shift referencing. For aqueous samples, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is the standard, set to 0.00 ppm. For DMSO-d₆, tetramethylsilane (TMS) is used.[15] The use of certified reference materials ensures quantitation accuracy.[15]
PART 3: A Step-by-Step Workflow for NMR Data Acquisition
The following sections provide detailed protocols for the essential NMR experiments required for the full characterization of Prolyl-arginyl-glycinamide.
Overall Experimental Workflow
The logical flow of experiments is crucial for efficient and accurate structure elucidation.
Caption: Experimental workflow for NMR characterization.
Experimental Protocol 1: 1D ¹H and ¹³C NMR
Objective: To obtain a primary spectral fingerprint, assess sample purity, and identify the types of protons and carbons present.
-
Sample Preparation: Prepare a 2-5 mM sample of Pro-Arg-Gly-NH₂ in the chosen deuterated solvent with an appropriate internal standard.
-
Instrument Setup: Tune and shim the spectrometer for optimal magnetic field homogeneity.
-
¹H Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical spectral width: 12-16 ppm.
-
Number of scans: 16-64 (adjust for concentration).
-
If using H₂O/D₂O, apply a water suppression pulse sequence (e.g., presaturation or WATERGATE).
-
-
¹³C Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Typical spectral width: 180-220 ppm.
-
Number of scans: 1024 or more (due to low natural abundance of ¹³C).
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to both spectra. Reference the spectra to the internal standard (0.00 ppm).
Experimental Protocol 2: COSY and TOCSY
Objective: To identify protons that are coupled through bonds, allowing for the delineation of individual amino acid spin systems.[16]
-
COSY (Correlation Spectroscopy):
-
Purpose: Identifies protons coupled over 2-3 bonds (e.g., Hα-Hβ).[6]
-
Setup: Use a standard gradient-selected COSY pulse sequence.
-
Processing: Process the 2D data to generate a symmetrical spectrum. Cross-peaks indicate coupled protons.
-
-
TOCSY (Total Correlation Spectroscopy):
-
Purpose: Extends the correlation to all protons within a single spin system, even if not directly coupled.[3] For example, it will show a correlation between the amide proton (NH) and all other protons within that same amino acid residue (Hα, Hβ, Hγ, etc.).
-
Setup: Use a standard TOCSY pulse sequence with a mixing time of ~60-80 ms to allow magnetization transfer throughout the spin systems.[10]
-
Processing: Process the 2D data. Each amino acid will generate a distinct "track" of cross-peaks aligned vertically at its amide proton chemical shift.
-
Experimental Protocol 3: HSQC
Objective: To create a 2D map correlating each proton with its directly attached carbon atom, providing unambiguous C-H assignments.[7][17]
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Resolves spectral overlap common in 1D spectra by spreading signals across two dimensions.[6]
-
Setup: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.
-
Processing: Process the 2D data. Each peak in the spectrum corresponds to a C-H bond, with its coordinates being the chemical shifts of the attached proton and carbon. An "edited" HSQC can further distinguish CH/CH₃ groups from CH₂ groups by their phase.[17]
-
Experimental Protocol 4: HMBC and NOESY/ROESY
Objective: To link the individual amino acid spin systems in the correct sequence (Pro-Arg-Gly) and determine the peptide's 3D conformation.
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Shows correlations between protons and carbons over 2-3 bonds. Critically, it can show a correlation from a proton on one residue to the carbonyl carbon (C=O) of the preceding residue, directly establishing the peptide sequence.[4][17][18]
-
Setup: Use a standard HMBC pulse sequence, optimized for long-range couplings of ~8 Hz.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: Identifies protons that are close in space (< 5 Å), regardless of bonding. This is the primary source of 3D structural information.[5] Sequential connectivity is established by observing a NOE between the amide proton of one residue (e.g., Arg-NH) and protons on the preceding residue (e.g., Pro-Hα).
-
Setup: Use a standard NOESY pulse sequence with a mixing time appropriate for the molecule's size (~150-300 ms for a small peptide).[16]
-
Alternative - ROESY: For molecules in the intermediate tumbling regime where the NOE may be zero or weak, a ROESY experiment is a superior alternative as it provides a positive signal regardless of molecular size.[1][16]
-
PART 4: Data Interpretation and Comparative Analysis
The Sequential Assignment Process
This process is a logical puzzle, piecing together the information from the suite of 2D experiments.
Caption: Logic of the sequential assignment workflow.
Expected Chemical Shifts and Data Summary
While exact chemical shifts are dependent on experimental conditions, typical ranges for amino acid residues provide a crucial starting point for assignment.[19]
| Amino Acid | Proton | Typical ¹H Shift (ppm) | Carbon | Typical ¹³C Shift (ppm) |
| Proline (Pro) | Hα | ~4.1 - 4.5 | Cα | ~63 |
| Hβ | ~1.9 - 2.2 | Cβ | ~32 | |
| Hγ | ~1.8 - 2.1 | Cγ | ~27 | |
| Hδ | ~3.5 - 3.8 | Cδ | ~50 | |
| Arginine (Arg) | NH | ~8.0 - 8.5 | C' (Carbonyl) | ~174 |
| Hα | ~4.2 - 4.6 | Cα | ~56 | |
| Hβ | ~1.8 - 2.0 | Cβ | ~31 | |
| Hγ | ~1.6 - 1.8 | Cγ | ~27 | |
| Hδ | ~3.1 - 3.3 | Cδ | ~43 | |
| NHε | ~7.0 - 7.5 | Cζ | ~159 | |
| Glycinamide (Gly-NH₂) | NH | ~8.1 - 8.6 | C' (Carbonyl) | ~175 |
| Hα | ~3.8 - 4.0 | Cα | ~45 | |
| Amide NH₂ | ~7.2 - 7.8 |
Note: These are approximate values and can shift based on solvent, pH, temperature, and neighboring residues.
Conclusion
The NMR characterization of Prolyl-arginyl-glycinamide is a systematic process that relies on the integration of multiple, complementary NMR experiments. By following the detailed protocols and logical workflow outlined in this guide—from careful sample preparation to the sequential assignment using a combination of through-bond (COSY, TOCSY, HMBC) and through-space (NOESY/ROESY) correlation experiments—researchers can achieve an unambiguous and robust structural elucidation. This multi-technique approach, grounded in the fundamental principles of NMR, ensures the highest degree of scientific integrity and provides a definitive standard for the characterization of this and other similar peptide molecules.
References
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Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]
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Barnes, C. O., et al. (2014). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. PubMed Central. [Link]
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Ghasriani, H., et al. (2016). Quantitative Analysis of Peptides with NMR Spectroscopy. Scilit. [Link]
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Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]
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Aramini, J. M., et al. (2013). Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. Journal of Visualized Experiments. [Link]
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Le, C., et al. (2021). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Molecules. [Link]
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Unknown Author. (n.d.). Strategy used for assignment of peptides of unknown sequence. ResearchGate. [Link]
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Indian Institute of Science. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]
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Raghothama, S. (2010). NMR of peptides. ResearchGate. [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
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USP. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. PubMed Central. [Link]
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Hagn, F., et al. (2013). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society. [Link]
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Her, C., et al. (2024). Solid-Phase Peptide Synthesis and 2D NMR Analysis of Unknown Tripeptides: An Advanced Undergraduate Synthesis and Spectroscopy Laboratory. Journal of Chemical Education. [Link]
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Hagn, F., et al. (2013). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. National Institutes of Health. [Link]
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Escorihuela, J., et al. (2022). Effects of solvents on the conformational profile of Balaram's peptide: a computational study. Physical Chemistry Chemical Physics. [Link]
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SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. [Link]
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Norton, R. S. (1994). NMR Spectroscopy of Peptides and Proteins. Springer Nature Experiments. [Link]
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Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
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Williamson, M. P. (1993). Peptide structure determination by NMR. Methods in Molecular Biology. [Link]
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IOSR Journal. (n.d.). Solvent Effect on Biologically Peptide Analoges by using 2D-NMR Spectroscopy. [Link]
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Unknown Author. (n.d.). Getting the Most Out of HSQC and HMBC Spectra. ResearchGate. [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
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Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
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ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
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- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Prolyl-arginyl-glycinamide Reference Standards for Quality Control
For researchers, scientists, and drug development professionals, the integrity of your work hinges on the quality of your reagents. This is particularly true for peptide therapeutics, where the complexity and inherent instability of these molecules demand rigorous quality control. This guide provides an in-depth comparison of Prolyl-arginyl-glycinamide (P-R-G-NH₂) reference standards, offering a framework for their evaluation and selection. We will delve into the critical quality attributes, present detailed analytical methodologies, and compare potential sources of these standards, all grounded in established scientific principles and regulatory expectations.
The Critical Role of a Well-Characterized Reference Standard
Prolyl-arginyl-glycinamide, a tripeptide, may be a component of a larger therapeutic peptide or a drug substance itself. A reference standard is a highly purified and well-characterized material used as a benchmark for confirming the identity, purity, strength, and quality of a drug substance.[1][2][3][4] Its purpose is to ensure batch-to-batch consistency and the overall safety and efficacy of the final pharmaceutical product.[4][5] The use of a thoroughly vetted reference standard is a cornerstone of compliance with regulatory guidelines from bodies like the International Council for Harmonisation (ICH) and pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[6][7][8][9]
Key Quality Attributes of a Prolyl-arginyl-glycinamide Reference Standard
When evaluating a Prolyl-arginyl-glycinamide reference standard, several key quality attributes must be meticulously assessed. These attributes provide a comprehensive profile of the standard's suitability for its intended use.
Table 1: Critical Quality Attributes for Prolyl-arginyl-glycinamide Reference Standards
| Quality Attribute | Acceptance Criteria | Rationale |
| Identity | Conforms to the expected structure of Prolyl-arginyl-glycinamide. | Ensures the correct molecule is being used as a standard. |
| Purity | Typically ≥95% (as determined by HPLC). No single impurity >1.0%.[5] | Minimizes interference from related substances and degradation products in analytical assays. |
| Peptide Content | Accurately determined value (e.g., by mass balance approach).[1][2][3] | Essential for accurate quantification and potency determination of the active pharmaceutical ingredient (API). |
| Molecular Weight | Matches the theoretical mass of Prolyl-arginyl-glycinamide. | Confirms the primary structure and absence of major modifications. |
| Primary Structure | Amino acid sequence is confirmed as Pro-Arg-Gly. | Verifies the correct arrangement of amino acids. |
| Chiral Purity | Presence of D-amino acids should be minimal and controlled. | Racemization can significantly impact biological activity and safety.[6] |
| Counter-ion Content | Type and amount of counter-ion (e.g., acetate, TFA) should be quantified. | Affects the net peptide content and can influence stability. |
| Water Content | Accurately measured and reported. | Water content affects the net peptide mass and is critical for accurate weighing. |
| Residual Solvents | Within acceptable limits as per ICH guidelines. | Ensures the absence of potentially toxic solvents from the synthesis and purification process. |
| Stability | Stable under defined storage conditions for a specified period. | Guarantees the integrity of the reference standard throughout its shelf life. |
Orthogonal Analytical Methods for Comprehensive Characterization
A multi-faceted analytical approach is imperative for the comprehensive characterization of a Prolyl-arginyl-glycinamide reference standard.[1][2][3] This involves employing several orthogonal (independent) methods to assess different quality attributes, providing a high degree of confidence in the standard's integrity.
High-Performance Liquid Chromatography (HPLC) for Purity and Identity
Reverse-phase HPLC (RP-HPLC) is the workhorse for assessing the purity of peptides.[5][7][10] It separates the target peptide from impurities based on their hydrophobicity.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size, wide pore.[10]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the reference standard in Mobile Phase A to a concentration of 1 mg/mL.
Causality behind Experimental Choices: The C18 stationary phase provides excellent retention and resolution for small peptides. TFA is a common ion-pairing agent that improves peak shape. A gradient elution is necessary to separate peptides with varying hydrophobicities. Detection at 214 nm allows for the sensitive detection of the peptide backbone, while 280 nm can detect aromatic residues if present (not in P-R-G-NH₂).
Mass Spectrometry (MS) for Molecular Weight and Sequence Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight and primary amino acid sequence of a peptide.[1][2][3][7]
-
Liquid Chromatography: Couple the HPLC system described above to a mass spectrometer.
-
Mass Spectrometer: Electrospray Ionization (ESI) source in positive ion mode.
-
MS Scan: Acquire full scan mass spectra from m/z 100 to 1000 to determine the molecular weight of the parent ion.
-
MS/MS Fragmentation: Select the parent ion for fragmentation (e.g., using collision-induced dissociation - CID) to generate fragment ions.
-
Data Analysis: Analyze the fragment ion spectrum to confirm the amino acid sequence.
Causality behind Experimental Choices: ESI is a soft ionization technique suitable for analyzing peptides without causing significant fragmentation in the source. Positive ion mode is used as the arginine residue is basic and readily protonated. MS/MS fragmentation provides sequence-specific information by breaking the peptide bonds, allowing for the confirmation of the Pro-Arg-Gly sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.[11][12] It is a powerful technique for unambiguous structure confirmation and identification of impurities.
-
Sample Preparation: Dissolve a sufficient amount of the reference standard (typically >0.5 mM) in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).[13]
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts and coupling constants of all protons in the molecule.
-
2D NMR (COSY, TOCSY): Acquire two-dimensional correlation spectra (e.g., COSY, TOCSY) to establish correlations between protons within the same amino acid residue.[12][14]
-
2D NMR (NOESY/ROESY): Acquire a Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectrum to identify protons that are close in space, providing information about the peptide's conformation.[12]
Causality behind Experimental Choices: High-field NMR provides better resolution and sensitivity. 2D NMR experiments are essential for assigning the complex proton signals in a peptide to specific amino acid residues. COSY and TOCSY help in identifying the spin systems of each amino acid, while NOESY/ROESY provides through-space correlations crucial for conformational analysis.[12][14]
Comparison of Prolyl-arginyl-glycinamide Reference Standards
The source of a reference standard can significantly impact its quality and reliability. Here, we compare hypothetical reference standards from three common sources.
Table 2: Comparison of Prolyl-arginyl-glycinamide Reference Standards
| Feature | Commercial Supplier (Pharmacopeial Grade) | Commercial Supplier (Research Grade) | In-house Prepared Standard |
| Purity (HPLC) | ≥99.0% | ≥95.0% | Variable, depends on purification expertise |
| Characterization Data | Comprehensive (HPLC, MS, NMR, AAA, etc.) | Basic (HPLC, MS) | Dependent on internal capabilities |
| Documentation | Certificate of Analysis with detailed data and traceability | Basic Certificate of Analysis | Internal documentation, may lack formal certification |
| Regulatory Compliance | Meets USP/EP/ICH guidelines | Not intended for regulatory submissions | Requires extensive validation to be compliant |
| Cost | High | Moderate | Initial cost may be low, but full characterization is expensive |
| Best For | Quality control of late-stage clinical and commercial products | Early-stage research and development | Initial discovery and process development |
Visualizing the Quality Control Workflow
A systematic workflow is essential for the thorough evaluation of a Prolyl-arginyl-glycinamide reference standard.
Caption: Quality Control Workflow for Prolyl-arginyl-glycinamide Reference Standards.
Potential Impurities in Prolyl-arginyl-glycinamide Synthesis
Understanding the potential impurities that can arise during solid-phase peptide synthesis (SPPS) is crucial for developing robust analytical methods capable of detecting and quantifying them.
Caption: Common Impurities in Solid-Phase Peptide Synthesis of Prolyl-arginyl-glycinamide.
Conclusion
The selection and rigorous characterization of a Prolyl-arginyl-glycinamide reference standard are non-negotiable for ensuring the quality, safety, and efficacy of peptide-based therapeutics. By employing a suite of orthogonal analytical techniques, including HPLC, mass spectrometry, and NMR, and by understanding the potential impurities that can arise during synthesis, researchers and quality control professionals can confidently establish the integrity of their reference standards. This guide provides a robust framework for this critical process, empowering you to make informed decisions and uphold the highest standards of scientific rigor in your work.
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Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Methods in Molecular Biology, 2020. [Link]
-
NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 2020. [Link]
-
NMR Peptide Structure Analysis. Biotailor. [Link]
-
Reference Standards to Support Quality of Synthetic Peptide Therapeutics. Pharmaceutical Research, 2023. [Link]
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Reference Standards to Support Quality of Synthetic Peptide Therapeutics. National Institutes of Health, 2023. [Link]
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Reference Standards to Support Quality of Synthetic Peptide Therapeutics. PubMed, 2023. [Link]
-
Peptide NMR. University of Zurich. [Link]
-
Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Biotech Spain, 2025. [Link]
-
What Are the FDA Requirements for Peptide Characterization? Biotailor, 2025. [Link]
-
Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. National Institutes of Health, 2025. [Link]
-
Quality control in peptide manufacturing: specifications for GMP peptides. Polypeptide. [Link]
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Peptide Stability Testing. Biotailor, 2025. [Link]
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<1055> Peptide Mapping. US Pharmacopeia (USP). [Link]
-
Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. Lachman Consultants. [Link]
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Mass spectrometric determination of early and advanced glycation in biology. National Institutes of Health. [Link]
-
Identification of Prolyl Hydroxylation Modifications in Mammalian Cell Proteins. National Institutes of Health. [Link]
-
Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry. PubMed, 2020. [Link]
-
Use of mass spectrometry to probe the nucleophilicity of cysteinyl residues of prolyl hydroxylase domain 2. PubMed, 2009. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Bioanalytical Technologies. [Link]
-
HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. SIELC Technologies. [Link]
-
Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned. National Institutes of Health. [Link]
-
Profiling Signaling Peptides in Single Mammalian Cells Using Mass Spectrometry. National Institutes of Health. [Link]
-
Chiral Derivatization Method for the Separation of Enantiomers of L- Prolinamide by Reverse Phase HPLC. Juniper Publishers, 2023. [Link]
-
Purification and Characterization of a Z-Pro-prolinal-Insensitive Z-Gly-Pro-7-amino-4-methyl Coumarin-Hydrolyzing Peptidase from Bovine Serum—A New Proline-Specific Peptidase. ResearchGate. [Link]
-
Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. MDPI, 2023. [Link]
-
Solid-Phase Peptide Synthesis of Arginine-vasopressin with Amide Side-chain of Asparagine Protected with 1-Tetralinyl Group. ResearchGate, 2016. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. polypeptide.com [polypeptide.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. hplc.eu [hplc.eu]
- 11. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 13. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. NMR Peptide Structure Analysis [en.biotech-pack.com]
Bioequivalence Testing Guide: Synthetic vs. Endogenous Pro-Arg-Gly-NH2
Content Type: Publish Comparison Guide Subject: Pro-Arg-Gly-NH2 (AVP 7-9), C-terminal metabolite of Arginine Vasopressin. Audience: Senior Researchers, QC Scientists, and Drug Development Leads.
Executive Summary: The Equivalence Paradox
Pro-Arg-Gly-NH2 (PRG-NH2) is a bioactive tripeptide metabolite of Arginine Vasopressin (AVP), implicated in the modulation of dopamine transmission and social memory. While the primary sequence of a synthetic peptide may match its endogenous counterpart, chemical equivalence does not guarantee bioequivalence.
For researchers and developers, the critical divergence lies in impurity profiles and counter-ion toxicity . Synthetic PRG-NH2 produced via Solid Phase Peptide Synthesis (SPPS) frequently carries trifluoroacetate (TFA) salts and distinct stereochemical impurities (D-Arg racemization) absent in the endogenous form. These artifacts can skew receptor binding data and induce non-specific cytotoxicity in functional assays, leading to false negatives in bioequivalence studies.
This guide outlines a self-validating framework to establish true bioequivalence, moving beyond simple mass verification to functional and structural fidelity.
Part 1: Physicochemical Characterization (The Structural Fingerprint)
Before biological testing, the "sameness" of the synthetic product must be established against a Validated Reference Standard (representing the endogenous profile).
The Counter-Ion Criticality
Endogenous PRG-NH2 exists in a physiological buffer (chloride/acetate environment). Synthetic PRG-NH2 is typically cleaved from resin using TFA.
-
The Problem: Residual TFA acts as a strong cellular toxin and can alter the pH of micro-environments in receptor binding assays.
-
The Solution: You must quantify TFA content and, if necessary, perform ion exchange (to Acetate or Hydrochloride forms) before functional testing.
Stereochemical Purity (Chirality)
The Arginine (Arg) residue is prone to racemization (L-Arg
-
Endogenous: 100% L-isomer.
-
Synthetic Risk: Presence of D-isomers creates an inactive or competitive antagonist impurity ("False Equivalence").
-
Detection: Standard C18 HPLC often fails to separate these diastereomers. Use Marfey’s Reagent derivatization or Chiral Chromatography.
Comparative Data Summary
| Feature | Synthetic PRG-NH2 (SPPS) | Endogenous / Reference Standard | Bioequivalence Risk |
| Primary Sequence | Pro-Arg-Gly-NH2 | Pro-Arg-Gly-NH2 | Low |
| Counter-Ion | Trifluoroacetate (TFA) | Acetate / Chloride / Phosphate | High (Cytotoxicity) |
| Impurity Profile | Deletion sequences (des-Gly), D-Arg isomers | Precursor fragments, enzymatic metabolites | High (Off-target effects) |
| C-Terminus | Amidated (-NH2) via Rink Amide resin | Amidated via PAM enzyme | Medium (Must confirm amidation) |
Part 2: Functional Bioequivalence (The Performance Metrics)
Once structural integrity is confirmed, the peptide must demonstrate equivalent biological activity. Since PRG-NH2 is a modulator rather than a direct high-affinity agonist for a single receptor, a battery of assays is required.
Dopamine D2 Receptor Modulation (PAM Assay)
PRG-NH2 acts similarly to MIF-1 (Pro-Leu-Gly-NH2) as a positive allosteric modulator (PAM) of dopamine receptors.
-
Objective: Confirm the synthetic peptide enhances dopamine agonist binding to the D2 receptor with the same potency (
) and efficacy ( ) as the standard. -
Metric: Shift in the affinity of a radioligand (e.g., [3H]-NPA) in the presence of the peptide.
Plasma Stability (Enzymatic Resistance)
Synthetic impurities (like D-amino acids) render peptides hyper-stable, while "loose" structures may degrade too fast.
-
Protocol: Incubate both peptides in pooled human plasma.
-
Acceptance Criteria: The half-life (
) of the synthetic article must be within ±20% of the reference standard.
Part 3: Visualizing the Bioequivalence Workflow
The following diagram illustrates the decision logic required to certify a synthetic batch of PRG-NH2 for use.
Figure 1: Critical Decision Tree for establishing bioequivalence of synthetic PRG-NH2.
Part 4: Detailed Experimental Protocols
Protocol A: Determination of TFA Content (The "Hidden" Variable)
Why this matters: TFA salts are the most common cause of discrepancy between synthetic and endogenous peptide performance in cell assays.
-
Preparation: Dissolve 1 mg of synthetic PRG-NH2 in 1 mL of D2O (Deuterium Oxide).
-
Internal Standard: Add a known concentration of Sodium Acetate (non-overlapping signal) as an internal integration standard.
-
Acquisition: Run 19F-NMR (Fluorine NMR).
-
Analysis: Look for the trifluoroacetate signal at
ppm. -
Calculation: Integrate the TFA peak against the internal standard.
-
Limit: If TFA > 0.5% (w/w), perform lyophilization with 0.1M HCl or Acetate buffer to exchange the salt before biological testing.
-
Protocol B: Dopamine D2 Receptor Allosteric Modulation
Why this matters: PRG-NH2 is a metabolite that modulates dopaminergic signaling.[1] This assay confirms the synthetic peptide folds and binds correctly to the allosteric site.
-
System: CHO cells stably expressing human Dopamine D2 Long (D2L) receptors.
-
Membrane Prep: Harvest cells and homogenize in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g to isolate membranes.
-
Ligand: Use [3H]-N-propylnorapomorphine ([3H]-NPA) as the agonist radioligand.
-
Incubation:
-
Control: Membranes + [3H]-NPA + Buffer.
-
Test: Membranes + [3H]-NPA + Synthetic PRG-NH2 (
M to M). -
Reference: Membranes + [3H]-NPA + Reference Standard (
M to M).
-
-
Time: Incubate for 60 min at 25°C.
-
Readout: Terminate via rapid filtration (GF/B filters). Count radioactivity (CPM).
-
Analysis: Plot Bound Ligand vs. Log[Peptide].
-
Equivalence Criteria: The synthetic peptide must increase [3H]-NPA binding (positive modulation) with an
and maximal shift statistically indistinguishable (p > 0.05) from the reference.
-
Part 5: Mechanistic Context (Pathway)
Understanding the origin of PRG-NH2 helps in selecting the right reference standards. It is not a random sequence; it is the specific C-terminal tail of Vasopressin.
Figure 2: Metabolic generation of PRG-NH2 from Vasopressin and its downstream target interaction.
References
-
FDA Guidance for Industry. (2021). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin.[2][3] U.S. Food and Drug Administration.[3][4][5][6] Link
-
Mishra, R. K., et al. (1986). Dopamine receptor modulation by Pro-Leu-Gly-NH2 analogues possessing cyclic amino acid residues at the C-terminal position.[7] Journal of Medicinal Chemistry. Link
-
Burbach, J. P., et al. (1983). Proteolytic conversion of arginine-vasopressin and oxytocin by brain synaptic membranes. Journal of Biological Chemistry. Link
-
BenchChem. (2025).[8] Synthetic vs. Recombinant Peptides: A Comparative Guide to Biological Activity and Performance.[8][9]Link
-
Johnson, R. L., et al. (2009). Allosteric Modulation of the Dopamine D2 Receptor by Pro-Leu-Gly-NH2 Peptidomimetics.[1][10] Journal of Medicinal Chemistry. Link
Sources
- 1. Allosteric Modulation of the Dopamine D2 Receptor by Pro-Leu-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin Guidance for Industry | FDA [fda.gov]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. m.youtube.com [m.youtube.com]
- 5. fda.gov [fda.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Dopamine receptor modulation by Pro-Leu-Gly-NH2 analogues possessing cyclic amino acid residues at the C-terminal position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Allosteric modulation of the dopamine D2 receptor by Pro-Leu-Gly-NH2 peptidomimetics constrained in either a polyproline II helix or a type II beta-turn conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Prolyl-arginyl-glycinamide
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of any compound is a critical, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides an in-depth, procedural framework for the safe and compliant disposal of prolyl-arginyl-glycinamide, a synthetic tripeptide. While many synthetic peptides may not be formally classified as hazardous substances, their potential biological activity necessitates meticulous handling and disposal to prevent unintended consequences.[1] This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this final stage of their research with confidence and scientific integrity.
Part 1: Foundational Principles of Peptide Waste Management
Before delving into specific protocols, it is essential to establish the core principles that underpin the safe disposal of prolyl-arginyl-glycinamide. These principles are rooted in a comprehensive risk assessment and adherence to institutional and regulatory standards.
1.1. The Precautionary Principle: Assume Bioactivity
In the absence of specific toxicity data for every novel or research-grade peptide, a precautionary approach is paramount. All waste generated from the handling of prolyl-arginyl-glycinamide should be treated as potentially bioactive.[1] This mindset ensures that even minute quantities are managed in a way that mitigates any unforeseen biological or environmental impact.
1.2. Regulatory Compliance: The Non-Negotiable Framework
The disposal of all laboratory waste, including peptides, is governed by stringent local, state, and federal regulations.[2] In the United States, the Environmental Protection Agency (EPA) establishes these guidelines under the Resource Conservation and Recovery Act (RCRA).[3] It is the responsibility of every researcher to be familiar with and adhere to their institution's specific Environmental Health & Safety (EH&S) protocols, which are designed to ensure compliance with these overarching regulations.[2]
1.3. Waste Segregation: The First Step to Proper Disposal
Effective waste management begins at the point of generation. The cardinal rule is to never dispose of peptides or their containers in the regular trash or down the sanitary sewer.[4] Proper segregation of waste streams is crucial for safe and efficient disposal.[2][4] The primary categories for prolyl-arginyl-glycinamide waste are:
-
Solid Waste: Includes contaminated personal protective equipment (PPE) such as gloves and lab coats, used vials, weighing papers, and absorbent materials from spill cleanups.
-
Liquid Waste: Encompasses solutions containing prolyl-arginyl-glycinamide, such as stock solutions, experimental buffers, and waste from analytical instrumentation (e.g., HPLC).
-
Sharps Waste: Consists of any contaminated items that can puncture the skin, including needles, syringes, pipette tips, and broken glass.
Part 2: Procedural Guide to Prolyl-arginyl-glycinamide Disposal
This section provides detailed, step-by-step protocols for the disposal of each category of prolyl-arginyl-glycinamide waste.
2.1. Solid Waste Disposal
Objective: To safely contain and label solid waste contaminated with prolyl-arginyl-glycinamide for disposal via the institutional hazardous waste program.
Protocol:
-
Container Selection: Utilize a designated, leak-proof hazardous waste container with a secure lid. This container should be clearly labeled as "Hazardous Waste" and include the specific chemical name, "prolyl-arginyl-glycinamide."
-
Waste Collection: Place all contaminated solid materials directly into the designated container. This includes, but is not limited to:
-
Used vials (empty or containing residual powder)
-
Contaminated gloves, weigh boats, and microspatulas
-
Absorbent pads or paper towels used for cleaning work surfaces
-
-
Container Management:
-
Keep the container closed when not in immediate use.
-
Do not overfill the container.
-
Store the container in a designated, secure area within the laboratory, away from general foot traffic.
-
-
Final Disposal: Once the container is full, arrange for its pickup and disposal through your institution's EH&S department or licensed hazardous waste contractor.[2]
2.2. Liquid Waste Disposal
Objective: To inactivate the biological potential of prolyl-arginyl-glycinamide in liquid waste streams and prepare it for compliant disposal.
Protocol:
-
Chemical Inactivation:
-
For aqueous solutions containing prolyl-arginyl-glycinamide, chemical inactivation is a recommended practice.[1] A common and effective method is the addition of a 10% bleach solution (final concentration of sodium hypochlorite between 0.5-1.0%).[1][3]
-
Allow a minimum contact time of 30 minutes to ensure deactivation.[1][3]
-
-
Solvent-Based Waste:
-
Containerization and Labeling:
-
Use a dedicated, leak-proof, and clearly labeled container for all liquid peptide waste.
-
The label must include "Hazardous Waste," the full chemical name ("prolyl-arginyl-glycinamide"), and the approximate concentrations of all constituents (including solvents).
-
-
Disposal: Arrange for disposal through your institution's hazardous waste program.
2.3. Sharps Waste Disposal
Objective: To prevent physical injury and chemical exposure from contaminated sharps.
Protocol:
-
Immediate Disposal: Place all contaminated sharps immediately into a designated, puncture-resistant, and leak-proof sharps container.[1]
-
Labeling: The sharps container must be clearly labeled as "Biohazardous and Chemically Contaminated Sharps."[1]
-
Container Management:
-
Never overfill a sharps container.[1]
-
Once the container is three-quarters full, seal it securely.
-
-
Final Disposal: Arrange for disposal through your institution's biohazardous waste stream, which typically involves autoclaving followed by incineration.[1]
Part 3: Emergency Procedures for Spills and Exposures
A comprehensive disposal plan includes protocols for managing accidental releases.
3.1. Spill Response
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate and Secure: If the spill is large or involves volatile solvents, evacuate the immediate area and restrict access.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment and Cleanup:
-
For solid spills, carefully sweep the material into a sealable container. Avoid generating dust.
-
For liquid spills, use an appropriate absorbent material (e.g., chemical spill pads or vermiculite).
-
-
Decontamination: Clean the spill area thoroughly with an appropriate disinfectant or detergent.
-
Waste Disposal: Place all contaminated cleanup materials into a labeled hazardous waste container for disposal.[3]
3.2. Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][4] Remove any contaminated clothing.
-
Eye Contact: Flush the eyes with water for a minimum of 15 minutes at an eyewash station.[2] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
For all exposure incidents, consult the material's Safety Data Sheet (SDS) and report the incident to your supervisor and institutional EH&S department.
Part 4: Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the decision-making and procedural steps.
Sources
Personal protective equipment for handling Prolyl-arginyl-glycinamide
Content Type: Technical Safety & Logistics Manual Target Audience: Researchers, Laboratory Managers, and Drug Development Scientists
Core Directive & Executive Summary
The Safety Paradox of Bioactive Peptides: Prolyl-arginyl-glycinamide (Pro-Arg-Gly-NH2) is a bioactive peptide, often identified as the C-terminal tripeptide of Arginine Vasopressin (AVP) or a specific structural analog. Unlike corrosive acids or volatile solvents, the primary risk here is not acute chemical tissue destruction, but potent physiological modulation .
As a researcher, you must treat this substance as a "Silent Bioactive" . It typically presents as a benign white powder, but inhalation of nanogram-to-microgram quantities can trigger systemic effects due to its structural relationship with vasopressin (antidiuretic, vasoconstrictive, or CNS neuromodulatory pathways).
Operational Mandate: Treat all solid-state handling of Prolyl-arginyl-glycinamide as a Biosafety Level 2 (BSL-2) equivalent operation until in-house toxicity data confirms otherwise. Your primary goal is Zero Inhalation, Zero Transdermal Absorption.
Risk Assessment & Hazard Identification
Chemical Identity:
-
Name: L-Prolyl-L-arginylglycinamide[1]
-
CAS Number: 47307-27-7 (Verify against specific vendor CoA; often cited for the specific tripeptide).
-
Related Compounds: Distinct from MIF-1 (Pro-Leu-Gly-NH2).[4] Do not confuse safety data between these two.
Hazard Matrix:
| Hazard Category | Risk Level | Mechanism of Action |
| Inhalation | CRITICAL | Lyophilized peptides form invisible aerosols. Inhalation allows direct entry into the bloodstream via lung capillaries, bypassing first-pass metabolism. Potential for cardiovascular or renal modulation.[5][6][7][8][9] |
| Dermal | MODERATE | Peptides are generally hydrophilic and penetrate intact skin poorly unless dissolved in DMSO or other permeation enhancers. |
| Ocular | LOW/MODERATE | Mechanical irritation from powder; potential mucosal absorption. |
| Stability | SENSITIVE | Hygroscopic. Degrades via hydrolysis. Not shock-sensitive. |
Personal Protective Equipment (PPE) Specifications
Do not rely on generic "lab safety" rules. Use this tiered protection strategy based on the physical state of the peptide.
Tier 1: Solid State Handling (Weighing, Transfer)
Risk: High (Aerosolization)
-
Respiratory: N95 / P2 (Minimum) . If handling >100 mg or if no fume hood is available, a P100/HEPA half-face respirator is mandatory.
-
Hands: Double Nitrile Gloves .
-
Inner Layer: 4 mil nitrile (standard).
-
Outer Layer: 5-8 mil extended cuff nitrile (taped to lab coat if bioactivity is unconfirmed).
-
Logic: The air gap between gloves reduces tactile transmission, and the outer layer can be stripped immediately upon contamination.
-
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for powders due to potential airborne drift.
-
Body: Tyvek® sleeves or a disposable lab coat over a standard cotton lab coat to prevent powder accumulation on fabric cuffs.
Tier 2: Solution Handling (Aqueous/Buffer)
Risk: Low (Splash only)
-
Respiratory: Surgical mask (to protect the sample) or standard lab ventilation.
-
Hands: Single Nitrile Gloves (4 mil).
-
Eyes: Safety Glasses with side shields.
PPE Selection Logic Diagram
Caption: Decision matrix for selecting PPE based on physical state and engineering controls. Note the escalated requirements for DMSO solutions.
Operational Protocols: Field-Proven Techniques
Protocol A: Anti-Static Weighing (The "Static Trap")
Peptides are notoriously static-prone. They will "jump" off the spatula, creating an invisible contamination zone.
-
Preparation: Place an ionizing fan or anti-static gun inside the balance enclosure. If unavailable, wipe the exterior of the peptide vial and the spatula with a dryer sheet (surfactant reduces static) before opening.
-
Environment: Turn off the fume hood fan momentarily during the actual weighing (if safe to do so) or use a draft shield , as high airflow scatters peptide dust.
-
Technique: Never insert the stock spatula into the stock vial. Tap the peptide from the stock vial onto weighing paper or a boat. Discard the paper/boat as solid hazardous waste.
Protocol B: Solubilization & Reconstitution
-
Solvent Choice: Prolyl-arginyl-glycinamide is hydrophilic. Dissolve in sterile, degassed water or PBS.
-
Vortexing: Do not vortex vigorously. High shear stress can denature peptides or cause aggregation. Use gentle swirling or a slow-speed rocker.
-
Filtration: If sterility is required, use a 0.22 µm PVDF or PES syringe filter . Avoid Nylon filters as peptides may bind non-specifically, leading to loss of yield.
Emergency Response & Spill Cleanup
Scenario: You have spilled 50 mg of powder on the benchtop.
The "Dampen & Wipe" Method: Never sweep dry peptide powder. This creates an aerosol plume.
-
Evacuate & PPE: Alert nearby personnel. Don double gloves and respiratory protection.
-
Cover: Gently place a paper towel soaked in 10% Bleach (Sodium Hypochlorite) or 1% SDS (Sodium Dodecyl Sulfate) over the spill.
-
Why? The liquid traps the dust. Bleach oxidizes the peptide bonds, chemically deactivating the bioactivity. SDS denatures the structure.
-
-
Wait: Allow 5 minutes of contact time.
-
Wipe: Wipe up the slurry from the outside in.
-
Final Clean: Wipe the area with 70% Ethanol to remove bleach/soap residue.
Spill Response Workflow
Caption: Step-by-step containment workflow to prevent aerosol generation during cleanup.
Waste Disposal & Storage
-
Storage: Store lyophilized powder at -20°C with desiccant. Allow vial to reach room temperature before opening to prevent condensation (hydrolysis risk).
-
Disposal:
-
Solids: Collect in a dedicated "Bioactive/Cytotoxic" solid waste bin.
-
Liquids: Do not pour down the drain. Collect in "Aqueous Waste - Bioactive" containers.
-
Decontamination: Autoclaving is not always sufficient for short peptides. Chemical inactivation (Bleach/NaOH) is preferred before incineration.
-
References
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R. Washington, DC: U.S. Department of Labor. [Link]
-
National Institutes of Health (NIH). Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules (Section IV-B-7).[Link]
-
University of California, San Diego (UCSD). Biosafety: Peptides and Prions. Environment, Health & Safety.[10][11] [Link]
Disclaimer: This guide is for educational purposes. Always consult your institution's Chemical Hygiene Officer (CHO) and the specific Safety Data Sheet (SDS) provided by your vendor before handling.
Sources
- 1. H-D-Cys(1)-Tyr-Ile-Gln-Asn-D-Cys(1)-D-Pro-Arg-Gly-NH2 | C43H67N15O12S2 | CID 122130350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CYS-TYR-ILE-GLN-ASN-CYS-PRO-ARG-GLY-NH2 | 113-80-4 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]
- 5. Vasopressin (injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. drugs.com [drugs.com]
- 7. mims.com [mims.com]
- 8. Vasopressin Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 9. Bioavailability assessment of arginine-vasopressin (AVP) using pharmacokinetic-pharmacodynamic (PK-PD) modeling in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. media.cellsignal.com [media.cellsignal.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
